Matairesinoside
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O11/c1-33-19-9-13(3-5-17(19)28)7-15-12-35-25(32)16(15)8-14-4-6-18(20(10-14)34-2)36-26-24(31)23(30)22(29)21(11-27)37-26/h3-6,9-10,15-16,21-24,26-31H,7-8,11-12H2,1-2H3/t15-,16+,21+,22+,23-,24+,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGCATAPYOEULE-LHHMAMHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177784 | |
| Record name | 2(3H)-Furanone, 3-((4-(b-D-glucopyranosyloxy)-3-methoxyphenyl)methyl)dihydro-4-((4-hydroxy-3-methoxyphenyl)methyl)-, (3R,4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23202-85-9 | |
| Record name | Matairesinoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23202-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(3H)-Furanone, 3-((4-(b-D-glucopyranosyloxy)-3-methoxyphenyl)methyl)dihydro-4-((4-hydroxy-3-methoxyphenyl)methyl)-, (3R,4R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023202859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(3H)-Furanone, 3-((4-(b-D-glucopyranosyloxy)-3-methoxyphenyl)methyl)dihydro-4-((4-hydroxy-3-methoxyphenyl)methyl)-, (3R,4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Matairesinoside | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XRE59W9FDD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Matairesinoside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
An In-depth Whitepaper for Researchers and Drug Development Professionals
This technical guide provides a detailed overview of matairesinoside, a lignan of significant interest in the scientific community for its potential therapeutic properties. The document outlines its natural sources, distribution within the plant kingdom, and quantitative data where available. Furthermore, it details the experimental protocols for extraction, isolation, and quantification, and explores the molecular signaling pathways through which its aglycone, matairesinol, exerts its biological effects.
Natural Sources and Distribution of this compound
This compound is a lignan glycoside found in various plant species. Its distribution is notable in several plant families, with significant concentrations reported in the Asteraceae and Oleaceae families.
Quantitative Data on this compound Content
The concentration of this compound can vary significantly depending on the plant species, the part of the plant, and even the time of collection. The following table summarizes the available quantitative data for this compound in various natural sources.
| Plant Species | Family | Plant Part | This compound Concentration | Citation |
| Arctium lappa (Greater Burdock) | Asteraceae | Fruits | 140 ± 60 µg/g dry weight (2021) | |
| Arctium lappa (Greater Burdock) | Asteraceae | Fruits | 70 ± 30 µg/g dry weight (2022) | |
| Forsythia suspensa (Weeping Forsythia) | Oleaceae | Leaves | Content of total lignans reported as 59.31 ± 2.14 mg/g in tea, specific this compound concentration not detailed.[1] | |
| Forsythia viridissima (Greenstem Forsythia) | Oleaceae | Flowers | Isolated, but quantitative data not provided in the abstract.[2] | |
| Trachelospermum asiaticum (Asiatic Jasmine) | Apocynaceae | Stems | Matairesinol-4,4′-di-O-β-D-glucopyranoside isolated, but quantitative data for this compound not provided.[3] |
It is important to note that while Forsythia species are frequently cited as sources of this compound, precise quantitative data remains limited in the readily available literature.[4][5]
Experimental Protocols
The accurate extraction, isolation, and quantification of this compound from plant matrices are crucial for research and development. The following section outlines the key experimental methodologies.
Extraction of this compound
-
Sample Preparation : Plant material (e.g., fruits, leaves, stems) is dried and finely powdered to increase the surface area for solvent extraction.
-
Solvent Extraction :
-
Maceration : The powdered plant material is soaked in a suitable solvent, such as methanol or ethanol, for an extended period with occasional agitation.
-
Soxhlet Extraction : Continuous extraction with a solvent in a Soxhlet apparatus allows for efficient extraction.
-
Ultrasonic-Assisted Extraction (UAE) : The use of ultrasound can enhance the extraction efficiency by disrupting cell walls.
-
Microwave-Assisted Extraction (MAE) : This method utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.
-
-
Filtration and Concentration : The resulting extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.
Isolation and Purification
Column chromatography is a standard technique for the isolation and purification of this compound from the crude extract.
-
Stationary Phases : Silica gel and Sephadex LH-20 are commonly used stationary phases.
-
Mobile Phases : A gradient of solvents with increasing polarity, such as chloroform-methanol or ethyl acetate-methanol mixtures, is typically employed to elute the compounds.
-
Fraction Collection and Analysis : Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the quantitative analysis of this compound.
-
Chromatographic System : A typical HPLC system consists of a pump, injector, column, and a detector (e.g., UV or Mass Spectrometer).
-
Column : A reversed-phase C18 column is commonly used for the separation.
-
Mobile Phase : A gradient elution with a mixture of acetonitrile and water (often with a small percentage of formic acid to improve peak shape) is a common mobile phase.
-
Detection : UV detection is typically set at around 280 nm, which is the absorption maximum for lignans.
-
Quantification : Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated with known concentrations of a pure this compound standard.
For more sensitive and specific quantification, especially in complex matrices, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is employed.
Signaling Pathways
This compound is the glycoside of matairesinol. In the human body, it is likely hydrolyzed to its aglycone, matairesinol, which is then responsible for the observed biological activities. The following diagrams illustrate the key signaling pathways modulated by matairesinol.
Caption: Anticancer signaling pathway of matairesinol.
Caption: Anti-inflammatory signaling pathway of matairesinol.
Distribution of this compound in the Plant Kingdom
The following diagram illustrates the known distribution of this compound across different plant families and genera.
Caption: Distribution of this compound in the plant kingdom.
References
- 1. Analysis of chemical compounds and toxicological evaluation of Forsythia suspensa leaves tea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and identification of biologically active compounds from Forsythia viridissima flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
In Vitro Antioxidant Activity of Matairesinoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matairesinoside, a lignan glycoside found in various plant species, is garnering significant interest for its potential health benefits, including its antioxidant properties. This technical guide provides an in-depth overview of the in vitro antioxidant activity of this compound, designed for researchers, scientists, and professionals in drug development. While quantitative data for isolated this compound is limited in publicly available literature, this document summarizes the established methodologies for assessing antioxidant capacity, details relevant experimental protocols, and explores the potential signaling pathways involved in its antioxidant action, drawing insights from its aglycone, Matairesinol. This guide aims to be a foundational resource for initiating and advancing research into the antioxidant potential of this compound.
Introduction to this compound and its Antioxidant Potential
This compound is a precursor to the enterolignan enterolactone, which is produced by gut microbiota and is known for its potential health-promoting effects. As a phenolic compound, this compound is structurally equipped to act as an antioxidant by donating hydrogen atoms or electrons to neutralize free radicals. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous chronic diseases. Natural antioxidants like this compound are therefore of significant interest for their potential to mitigate oxidative damage.
Quantitative Data on In Vitro Antioxidant Activity
A comprehensive search of scientific literature reveals a scarcity of specific quantitative data on the in vitro antioxidant activity of isolated this compound. Studies have more commonly focused on plant extracts containing a mixture of compounds, including this compound, or on its aglycone, Matairesinol. The following tables are presented as templates to be populated as more specific data becomes available.
Table 1: DPPH Radical Scavenging Activity of this compound
| Compound/Extract | Concentration Range | IC50 Value (µg/mL or µM) | Positive Control (e.g., Ascorbic Acid, Trolox) IC50 | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Example: Plant Extract containing this compound |
Table 2: ABTS Radical Scavenging Activity of this compound
| Compound/Extract | Concentration Range | IC50 Value (µg/mL or µM) or TEAC Value | Positive Control (e.g., Trolox) IC50/TEAC | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Example: Plant Extract containing this compound |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Compound/Extract | Concentration Range | FRAP Value (µM Fe(II)/mg or µM Trolox Equivalents/mg) | Positive Control (e.g., Ascorbic Acid, Trolox) FRAP Value | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Example: Plant Extract containing this compound |
Experimental Protocols for In Vitro Antioxidant Assays
The following are detailed methodologies for the key experiments commonly used to assess the in vitro antioxidant activity of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
This compound (or extract)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a series of dilutions from the stock solution.
-
Assay:
-
Add a specific volume of the DPPH working solution (e.g., 180 µL) to each well of a 96-well plate.
-
Add a small volume of the sample or standard at different concentrations (e.g., 20 µL) to the wells.
-
For the blank, add the solvent used for the sample instead of the sample itself.
-
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[1][2]
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
This compound (or extract)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ solution:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of working solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.
-
Assay:
-
Add a large volume of the ABTS•+ working solution (e.g., 190 µL) to each well of a 96-well plate.
-
Add a small volume of the sample or standard at different concentrations (e.g., 10 µL) to the wells.
-
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as the sample.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.
Materials:
-
Acetate buffer (pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution in HCl
-
Ferric chloride (FeCl₃) solution
-
This compound (or extract)
-
Positive control (e.g., Ferrous sulfate, Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v).
-
Warm the reagent to 37°C before use.
-
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.
-
Assay:
-
Add a specific volume of the FRAP reagent (e.g., 180 µL) to each well of a 96-well plate.
-
Add a small volume of the sample, standard, or blank (e.g., 20 µL) to the wells.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄ or Trolox) and is expressed as µM Fe(II) equivalents or µM Trolox equivalents.
Visualization of Methodologies and Signaling Pathways
Experimental Workflows
Caption: Workflow diagrams for DPPH, ABTS, and FRAP antioxidant assays.
Potential Signaling Pathways in Antioxidant Action
While direct evidence for this compound is still emerging, studies on its aglycone, Matairesinol, suggest potential involvement of key signaling pathways in mediating its antioxidant and anti-inflammatory effects. These pathways are crucial for cellular defense against oxidative stress.[3][4]
Caption: Potential signaling pathways modulated by this compound for antioxidant effects.
Discussion and Future Directions
The available evidence, primarily from studies on related compounds and plant extracts, suggests that this compound possesses antioxidant properties. The direct scavenging of free radicals is a likely mechanism, which can be quantified using assays such as DPPH, ABTS, and FRAP. Furthermore, this compound may exert its antioxidant effects through the modulation of cellular signaling pathways, including the activation of the AMPK/Nrf2 axis and the inhibition of pro-inflammatory MAPK and NF-κB pathways.
Future research should focus on:
-
Isolation and Purification: Obtaining highly purified this compound to enable precise in vitro testing.
-
Quantitative Analysis: Conducting comprehensive studies to determine the IC50 and equivalent antioxidant capacity values for isolated this compound in various antioxidant assays.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways directly modulated by this compound to understand its cellular antioxidant mechanisms.
-
In Vivo Studies: Translating in vitro findings to in vivo models to assess the bioavailability, metabolism, and efficacy of this compound in mitigating oxidative stress-related conditions.
Conclusion
This compound holds promise as a natural antioxidant compound. While there is a clear need for more specific quantitative data on its in vitro activity, the established methodologies and understanding of related compounds provide a strong foundation for future research. This technical guide serves as a comprehensive resource to facilitate further investigation into the antioxidant potential of this compound, with the ultimate goal of harnessing its therapeutic benefits.
References
- 1. Antioxidant and Pro-Oxidant Properties of Carthamus Tinctorius, Hydroxy Safflor Yellow A, and Safflor Yellow A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted Isolation of Lignans from Trachelospermum asiaticum Using Molecular Networking and Hierarchical Clustering Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Technical Guide to Evaluating the Cytotoxic Effects of Matairesinoside on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matairesinoside, a lignan found in various plants, is a subject of interest for its potential pharmacological activities, including anticancer effects. Evaluating the cytotoxic potential of such natural compounds is a critical first step in the drug discovery pipeline. This technical guide outlines the methodologies, data presentation standards, and mechanistic investigations required to characterize the cytotoxic effects of this compound on cancer cell lines. While extensive peer-reviewed data on the specific cytotoxic IC50 values and detailed molecular mechanisms of this compound are not widely available in the public domain, this document serves as a comprehensive framework for conducting and interpreting such studies. We will cover key assays for determining cell viability, apoptosis, and cell cycle arrest, and illustrate the potential signaling pathways involved.
Quantitative Analysis of Cytotoxicity
A primary metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by 50%.[1] In this context, it represents the concentration of this compound required to reduce the viability of a cancer cell population by half.[1] Data should be collected across multiple cell lines and time points to understand the compound's potency and spectrum of activity.[2]
Table 1: Template for IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 24 | Data Not Available |
| 48 | Data Not Available | ||
| 72 | Data Not Available | ||
| MDA-MB-231 | Breast Adenocarcinoma | 24 | Data Not Available |
| 48 | Data Not Available | ||
| 72 | Data Not Available | ||
| HCT-116 | Colorectal Carcinoma | 24 | Data Not Available |
| 48 | Data Not Available | ||
| 72 | Data Not Available | ||
| HepG2 | Hepatocellular Carcinoma | 24 | Data Not Available |
| 48 | Data Not Available | ||
| 72 | Data Not Available | ||
| PC-3 | Prostate Cancer | 24 | Data Not Available |
| 48 | Data Not Available | ||
| 72 | Data Not Available |
Note: Specific IC50 values for this compound are not extensively documented in the reviewed literature. This table serves as a standardized format for presenting such data once generated.
Mechanistic Insights: Apoptosis and Cell Cycle Arrest
Beyond general cytotoxicity, it is crucial to determine the mechanism of cell death. Natural compounds often exert their anticancer effects by inducing programmed cell death (apoptosis) or by halting the cell division cycle (cell cycle arrest), preventing proliferation.[3][4]
Induction of Apoptosis
Apoptosis is a controlled cellular process characterized by morphological and biochemical changes, including the activation of a cascade of cysteine proteases called caspases.[5] Key mechanisms include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6] The intrinsic pathway, often implicated in chemotherapy-induced apoptosis, involves the regulation by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax can lead to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.[7][8]
Induction of Cell Cycle Arrest
Many anticancer agents function by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (e.g., G0/G1, S, or G2/M phase).[9][10] This arrest prevents cancer cells from replicating their DNA and dividing, which can ultimately trigger apoptosis if the damage or cellular stress is irreparable.[3][11] For example, compounds can modulate the expression of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.
Potential Signaling Pathways Modulated by this compound
The cytotoxic effects of natural compounds are typically mediated by their interaction with one or more intracellular signaling pathways that govern cell survival, proliferation, and death.
The PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell survival and proliferation and is frequently hyperactivated in cancer.[3][5][12] Inhibition of this pathway can suppress survival signals, thereby promoting apoptosis and reducing proliferation. It is plausible that this compound could exert its effects by downregulating the phosphorylation (and thus activation) of key proteins in this cascade, leading to the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic factors.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. Assessment of Cytotoxicity, Impact on Cell Migration and Apoptotic Modulation of Acteoside and Plantamajoside on Human Breast Adenocarcinoma (MCF-7) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor-Specific S/G2-Phase Cell Cycle Arrest of Cancer Cells by Methionine Restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 9. Chemotherapy-induced differential cell cycle arrest in B-cell lymphomas affects their sensitivity to Wee1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Matairesinoside Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matairesinoside, a naturally occurring lignan glycoside, and its aglycone, matairesinol, have garnered significant attention in the scientific community for their diverse biological activities. These compounds, belonging to the phytoestrogen family, are found in a variety of plants and have been traditionally used in herbal medicine. Modern research has begun to unravel the mechanisms behind their therapeutic potential, particularly in the realms of cancer, inflammation, and oxidative stress. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their cytotoxic, anti-inflammatory, and antioxidant properties. Due to the limited availability of extensive research on a wide array of this compound derivatives, this guide will also draw upon findings from structurally similar lignan analogs to infer potential structure-activity relationships and biological effects.
Cytotoxic Activities of Lignan Derivatives
The potential of lignan derivatives as anticancer agents is an active area of research. Studies on various synthetic and semi-synthetic lignan analogs have demonstrated significant cytotoxic effects against a range of cancer cell lines.
Quantitative Data Summary
The following table summarizes the cytotoxic activities of several lignan derivatives, structurally related to this compound, against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Dihydroguaiaretic acid (DGA) stereoisomers | HL-60, HeLa | ~30 | [1] |
| (8R,8'R)-9-butyl DGA derivative | HL-60, HeLa | ~6 | [1] |
| (8R,8'R)-7-(3-hydroxy-4-methoxyphenyl)-7'-(2-ethoxyphenyl) DGA derivative | HL-60, HeLa | ~1 | [1] |
This table is a compilation of data from multiple sources and is intended for comparative purposes. The experimental conditions for each study may vary.
Structure-Activity Relationship
The cytotoxic activity of lignan derivatives is significantly influenced by their chemical structure. Research suggests that modifications to the side chains and aromatic rings of the lignan backbone can dramatically alter their potency. For instance, increasing the hydrophobicity of the side chains, as seen with the 9-butyl DGA derivative, appears to enhance cytotoxic activity.[1] Furthermore, substitutions on the aromatic rings can also lead to a significant increase in potency, as demonstrated by the approximately 24-fold higher activity of the 7-(3-hydroxy-4-methoxyphenyl)-7'-(2-ethoxyphenyl) DGA derivative compared to the natural (8R,8'R)-DGA.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (lignan derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Anti-inflammatory Activities of Lignan Derivatives
Chronic inflammation is a key contributor to various diseases, and compounds with anti-inflammatory properties are of great therapeutic interest. Lignan derivatives have shown promise in modulating inflammatory responses.
Inhibition of Nitric Oxide Production
A common method to assess the anti-inflammatory potential of a compound is to measure its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO is a hallmark of inflammation.
A study on novel dibenzylbutane lignan derivatives demonstrated that several compounds could inhibit NO release in LPS-induced RAW 264.7 cells. One particularly potent derivative, compound 10h , showed the strongest inhibitory effect at a concentration of 20 µM and also suppressed the secretion and gene expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[2]
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production Assay
Principle: This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant using the Griess reagent.
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the lignan derivatives for a specific time (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL). Include a control group with LPS only and a vehicle control.
-
Incubation: Incubate the plates for 24 hours.
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540-550 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-only control.
Antioxidant Activities of Lignan Derivatives
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Lignans are known for their antioxidant properties, which are often attributed to their phenolic structure.
DPPH Radical Scavenging Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds. Studies on various lignans have demonstrated their ability to scavenge DPPH radicals. For example, secoisolariciresinol diglucoside (SDG) and its aglycone secoisolariciresinol (SECO) were found to be effective antioxidants against DPPH radicals at concentrations of 25-200 µM.[3] The antioxidant activity of lignans is often linked to the presence of hydroxyl groups on the aromatic rings.[3]
Experimental Protocol: DPPH Radical Scavenging Assay
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Procedure:
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a specific concentration (e.g., 0.1 mM). The solution should have a deep violet color.
-
Sample Preparation: Prepare solutions of the lignan derivatives at various concentrations.
-
Reaction Mixture: Mix the DPPH solution with the sample solutions in a 96-well plate or cuvettes. Include a control with the solvent instead of the sample.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can then be determined.
Signaling Pathways Modulated by Lignan Derivatives
The biological activities of lignan derivatives are often mediated through their interaction with key cellular signaling pathways. Two of the most important pathways implicated in the effects of these compounds are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis.[4] The anti-inflammatory effects of some lignan derivatives are attributed to their ability to inhibit the activation of NF-κB.[2] For instance, the potent anti-inflammatory lignan derivative 10h was found to exert its effects by inhibiting NF-κB activation through the suppression of IκBα degradation and the subsequent nuclear translocation of the p65 subunit.[2]
Caption: Simplified NF-κB signaling pathway and the inhibitory action of lignan derivatives.
MAPK Signaling Pathway
The MAPK signaling pathway is another critical regulator of cellular processes, including proliferation, differentiation, and apoptosis.[5] This pathway is often dysregulated in cancer. The anticancer effects of matairesinol have been linked to its ability to modulate the MAPK pathway by suppressing the phosphorylation of ERK1/2 in pancreatic cancer cells.
Caption: Simplified MAPK/ERK signaling pathway and the inhibitory action of matairesinol derivatives.
Conclusion and Future Directions
This compound derivatives and related lignans represent a promising class of compounds with significant potential in drug discovery. Their demonstrated cytotoxic, anti-inflammatory, and antioxidant activities, coupled with their ability to modulate key signaling pathways like NF-κB and MAPK, make them attractive candidates for the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders.
Future research should focus on the synthesis and biological evaluation of a broader range of this compound derivatives to establish a more comprehensive structure-activity relationship. This will enable the rational design of more potent and selective compounds. Furthermore, in-depth mechanistic studies are required to fully elucidate the molecular targets and signaling pathways affected by these derivatives. Preclinical and clinical studies will be essential to translate the promising in vitro findings into tangible therapeutic benefits for patients. The continued exploration of this fascinating class of natural product derivatives holds great promise for the future of medicine.
References
- 1. Cytotoxic activity of dietary lignan and its derivatives: structure-cytotoxic activity relationship of dihydroguaiaretic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant activities of the flaxseed lignan secoisolariciresinol diglucoside, its aglycone secoisolariciresinol and the mammalian lignans enterodiol and enterolactone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Matairesinoside: A Technical Guide to its Bioavailability and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matairesinoside, a lignan glycoside found in various plant sources, is a subject of growing interest within the scientific community due to the potential health benefits of its metabolic products. As a phytoestrogen, its biotransformation in the gut leads to the formation of enterolignans, which have been investigated for their role in modulating hormone-dependent conditions. This technical guide provides a comprehensive overview of the current understanding of this compound's bioavailability and metabolism, drawing upon existing literature on related lignans to build a predictive metabolic pathway. This document is intended to serve as a resource for researchers and professionals in drug development and nutritional science, offering detailed methodologies and data presentation to facilitate further investigation into this promising compound.
Bioavailability of this compound
Direct quantitative pharmacokinetic data for this compound is not extensively available in the current scientific literature. However, based on studies of structurally similar lignan glycosides, such as secoisolariciresinol diglucoside (SDG), it is understood that the oral bioavailability of this compound in its glycosidic form is likely very low.[1] The polar nature of the glucose moiety hinders its passive diffusion across the intestinal epithelium.
The primary pathway for the systemic availability of this compound's bioactive components is through the metabolic action of the gut microbiota.[1][2][3] Therefore, the "bioavailability" of this compound is more accurately considered in terms of the absorption of its metabolites, principally enterolactone and enterodiol.
Metabolism of this compound
The metabolism of this compound is a multi-step process predominantly carried out by the intestinal microflora.[1][2][3][4]
Step 1: Deglycosylation
The initial and crucial step in this compound metabolism is the enzymatic cleavage of the glucose molecule by bacterial β-glucosidases in the colon. This hydrolysis reaction releases the aglycone, matairesinol .[1]
Step 2: Conversion to Enterolignans
Following deglycosylation, matairesinol undergoes further bacterial transformation to produce the enterolignans, enterodiol and enterolactone .[1][2][3] This conversion involves a series of demethylation and dehydroxylation reactions.[5] Enterodiol can be further oxidized to enterolactone.[1]
Hepatic Metabolism
Once absorbed, matairesinol and the resulting enterolignans can undergo Phase II metabolism in the liver, primarily through glucuronidation and sulfation, to facilitate their excretion.[5] Studies on matairesinol have shown that it is a substrate for cytochrome P450-mediated metabolism in rat liver microsomes, involving aliphatic and aromatic hydroxylation, and to a lesser extent, oxidative demethylation. However, human hepatic metabolism of matairesinol appears to be less extensive.[5]
Predicted Metabolic Pathway of this compound
References
- 1. bcerp.org [bcerp.org]
- 2. researchgate.net [researchgate.net]
- 3. Matairesinol - Wikipedia [en.wikipedia.org]
- 4. Mammalian phytoestrogens: enterodiol and enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the metabolism of the plant lignans secoisolariciresinol and matairesinol - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Testing Matairesinoside in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the biological activities of Matairesinoside in various cell culture models. The methodologies outlined below cover the assessment of its cytotoxic, anti-inflammatory, and anti-migratory effects, along with its influence on key cellular signaling pathways.
Overview of this compound and its Biological Activities
This compound is a lignan found in various plants that has demonstrated a range of biological activities, including anti-cancer and anti-inflammatory properties. In vitro studies have shown its potential to inhibit cancer cell proliferation, induce apoptosis, and suppress inflammatory responses in different cell types. These effects are often attributed to its ability to modulate critical intracellular signaling pathways.
Experimental Protocols
Cell Viability and Cytotoxicity Assays
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Recommended Cell Lines:
-
Pancreatic cancer: MIA PaCa-2, PANC-1
-
Breast cancer: MCF-7
-
Leukemia: K562
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in culture medium to achieve final concentrations ranging from 5 µM to 100 µM. Replace the existing medium with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Table 1: Summary of this compound's Effect on Cancer Cell Proliferation
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Inhibition of Proliferation (%) | Reference |
| MIA PaCa-2 | 80 | 48 | 50 | [2] |
| PANC-1 | 80 | 48 | 48 | [2] |
Anti-inflammatory Assays
Objective: To evaluate the anti-inflammatory effects of this compound by measuring the production of inflammatory mediators.
Recommended Cell Lines:
-
Murine macrophages: RAW 264.7
-
Human monocytic cells: THP-1 (differentiated into macrophages)
-
Microglia: BV-2
Protocol: Nitric Oxide (NO) Production Assay (Griess Assay) [4][5][6][7][8]
-
Cell Seeding and Differentiation (for THP-1): Seed RAW 264.7 or BV-2 cells at 5 x 10⁴ cells/well in a 96-well plate. For THP-1 cells, seed at 1 x 10⁵ cells/well and differentiate into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 6.25, 12.5, 25 µM) for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Reagent Reaction: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent I (sulfanilamide solution) and 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to determine the concentration of nitrite in each sample.
Protocol: Cytokine Measurement (ELISA) [9][10][11][12][13]
-
Cell Treatment: Follow steps 1-4 of the Nitric Oxide Production Assay.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) according to the manufacturer's instructions.
-
Data Analysis: Quantify cytokine concentrations based on the standard curve provided in the ELISA kit.
Table 2: Summary of this compound's Anti-inflammatory Effects
| Cell Line | Inflammatory Stimulus | This compound Concentration (µM) | Measured Parameter | Result | Reference |
| BV-2 | LPS (1 µg/mL) | 6.25 - 25 | Nitric Oxide | Concentration-dependent reduction | |
| BV-2 | LPS (1 µg/mL) | 6.25 - 25 | iNOS expression | Concentration-dependent reduction | |
| BV-2 | LPS (1 µg/mL) | 6.25 - 25 | COX-2 expression | Concentration-dependent reduction |
Cell Migration and Invasion Assays
Objective: To assess the effect of this compound on the migratory and invasive potential of cancer cells.
Recommended Cell Lines:
-
Pancreatic cancer: MIA PaCa-2, PANC-1
-
Breast cancer: MDA-MB-231
Protocol: Transwell Migration/Invasion Assay [14][15]
-
Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.
-
Cell Seeding: Resuspend cancer cells in serum-free medium and seed 1 x 10⁵ cells into the upper chamber of the Transwell insert.
-
Treatment: Add this compound at desired concentrations to the upper chamber.
-
Chemoattractant: Add complete medium containing 10% fetal bovine serum (FBS) to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 24-48 hours.
-
Cell Removal: Remove non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Table 3: Summary of this compound's Effect on Cell Migration and Invasion
| Cell Line | Assay Type | This compound Concentration (µM) | Result | Reference |
| MIA PaCa-2 | Invasion | 80 | Significant inhibition | |
| PANC-1 | Invasion | 80 | Significant inhibition |
Signaling Pathway Analysis
Western Blotting for NF-κB and MAPK Pathways
Objective: To investigate the effect of this compound on the activation of the NF-κB and MAPK signaling pathways.
Protocol: Western Blot Analysis
-
Cell Lysis: Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS). Lyse the cells to extract total protein or perform subcellular fractionation to separate cytoplasmic and nuclear proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against key proteins in the NF-κB (e.g., p-p65, IκBα) and MAPK (e.g., p-ERK1/2, p-p38, p-JNK) pathways. Follow with incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Signaling Pathways and Workflows
Caption: Experimental workflow for testing this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound modulates the MAPK signaling pathway.
Caption: Potential interaction of this compound with the PI3K/Akt pathway.
References
- 1. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the Phosphoinositide 3-Kinase-Akt-Mammalian Target of Rapamycin Signaling Pathway Is Required for Metabotropic Glutamate Receptor-Dependent Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of mTORC1 by PI3K Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of the PI3K/Akt/mTOR signaling pathway in vitro and molecular docking analysis of periplocin inhibits cell cycle progression and induces apoptosis in MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. google.com [google.com]
- 9. Frontiers | The Paradox of Akt-mTOR Interactions [frontiersin.org]
- 10. Phosphorylation-Dependent Inhibition of Akt1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KEGG PATHWAY: map04151 [kegg.jp]
- 12. Inhibiting PI3K-AKt signaling pathway is involved in antitumor effects of ginsenoside Rg3 in lung cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of the PI3K-Akt signaling pathway reduces tumor necrosis factor-alpha production in response to titanium particles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Matairesinoside as a Potential TMEM16A Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
To date, there is no direct scientific literature identifying Matairesinoside as an inhibitor of the Transmembrane member 16A (TMEM16A) calcium-activated chloride channel. However, emerging research on other structurally related lignans demonstrating modulatory effects on TMEM16A suggests a potential avenue for investigation. This document provides a comprehensive guide for researchers interested in exploring the inhibitory potential of this compound on TMEM16A. It outlines established protocols for screening and characterizing novel TMEM16A inhibitors, utilizing data from known natural product inhibitors as examples.
While direct data on this compound is absent, the protocols detailed below are the standard, validated methods in the field for identifying and characterizing new TMEM16A modulators. These include fluorescence-based screening assays and electrophysiological recordings. Furthermore, this document presents a logical workflow and the known signaling pathway of TMEM16A for a comprehensive understanding.
Introduction to TMEM16A
TMEM16A, also known as Anoctamin 1 (ANO1), is a calcium-activated chloride channel that plays a crucial role in various physiological processes, including epithelial fluid secretion, smooth muscle contraction, and neuronal excitability. Dysregulation of TMEM16A is implicated in several diseases such as cystic fibrosis, asthma, hypertension, and cancer, making it an attractive target for drug discovery. Several natural products have been identified as inhibitors of TMEM16A, highlighting the potential for discovering novel modulators from natural sources.
Lignans as TMEM16A Modulators
While this compound itself has not been studied in the context of TMEM16A, other lignan compounds, such as kobusin and eudesmin, have been shown to modulate the activity of calcium-activated chloride channels, including inhibitory effects on TMEM16A.[1] This provides a rationale for investigating other lignans, like this compound, for similar activity.
Screening and Characterization of TMEM16A Inhibitors
A typical workflow for identifying and characterizing a novel TMEM16A inhibitor, such as the potential investigation of this compound, is outlined below.
Quantitative Data on Known Natural Product TMEM16A Inhibitors
The following table summarizes the inhibitory potency of several known natural product inhibitors of TMEM16A. This data can serve as a benchmark for evaluating the potential efficacy of novel compounds like this compound.
| Compound | Natural Source | IC50 (µM) | Cell Line | Reference |
| Tannic acid | Red wine, green tea | 6 | N/A | [2] |
| Arctigenin | Burdock | N/A | Lung adenocarcinoma cells | [2] |
| Matrine | Sophora flavescens | N/A | Lung adenocarcinoma cells | [2] |
| Luteolin | Various plants | 4.5 | LA795 | [3] |
| Galangin | Alpinia galanga | ~10 | LA795 | [3] |
| Quercetin | Various plants | ~12 | LA795 | [3] |
| Fisetin | Various plants | 15 | LA795 | [3] |
| Liquiritigenin | Glycyrrhiza glabra | N/A | HEK293T | [4] |
| Allicin | Garlic | 24.35 ± 4.14 | LA795 | [5] |
| Silibinin | Milk thistle | N/A | LA795 | [6] |
| Kobusin | Magnoliae Flos | 100 | FRT cells | [1] |
| Eudesmin | Magnoliae Flos | 200 | FRT cells | [1] |
Experimental Protocols
High-Throughput Screening using YFP-Based Fluorescence Assay
This assay is a common primary screening method to identify potential TMEM16A inhibitors. It relies on the principle that iodide influx through active TMEM16A channels quenches the fluorescence of Yellow Fluorescent Protein (YFP).
Materials:
-
HEK293T cells stably co-expressing TMEM16A and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).
-
Assay buffer (e.g., PBS with Ca2+ and Mg2+).
-
Iodide-containing buffer (e.g., PBS with NaI instead of NaCl).
-
TMEM16A activator (e.g., ATP or a Ca2+ ionophore like ionomycin).
-
Test compounds (e.g., this compound).
-
Known TMEM16A inhibitor as a positive control (e.g., T16Ainh-A01).
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader.
Protocol:
-
Seed the stable HEK293T cells in the multi-well plates and grow to confluence.
-
Wash the cells with assay buffer.
-
Incubate the cells with the test compounds or controls at various concentrations for a specified time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence reader and measure the baseline YFP fluorescence.
-
Add the TMEM16A activator along with the iodide-containing buffer to all wells.
-
Immediately start recording the YFP fluorescence quenching over time.
-
The rate of fluorescence quenching is proportional to the iodide influx and thus TMEM16A activity. A reduced rate of quenching in the presence of a test compound indicates potential inhibition.
Electrophysiology: Whole-Cell Patch Clamp
This is the gold-standard method for confirming and characterizing the inhibitory effect on TMEM16A ion channel activity.
Materials:
-
HEK293T cells transiently or stably expressing TMEM16A.
-
Patch-clamp rig with an amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pulling micropipettes.
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Intracellular (pipette) solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 5 EGTA, and a calculated amount of CaCl2 to achieve a specific free Ca2+ concentration (e.g., 600 nM) (pH 7.2).
-
Test compounds and controls.
Protocol:
-
Culture the TMEM16A-expressing cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Pull a micropipette with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Approach a single cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit TMEM16A currents.
-
Record the baseline TMEM16A currents.
-
Perfuse the cell with the extracellular solution containing the test compound at various concentrations.
-
Record the currents in the presence of the compound.
-
Wash out the compound with the extracellular solution to check for reversibility of the inhibition.
-
Analyze the current inhibition at each voltage and concentration to determine the IC50 value and the mechanism of inhibition (e.g., voltage-dependence).
TMEM16A Signaling Pathway
The activation of TMEM16A is primarily dependent on the increase in intracellular calcium concentration. This can be triggered by various upstream signaling pathways.
References
- 1. Modulation of Chloride Channel Functions by the Plant Lignan Compounds Kobusin and Eudesmin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of transmembrane member 16A calcium-activated chloride channels by natural flavonoids contributes to flavonoid anticancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Calcium-Activated Chloride Channel TMEM16A is Inhibitied by Liquiritigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Inhibition of TMEM16A by Natural Product Silibinin: Potential Lead Compounds for Treatment of Lung Adenocarcinoma [frontiersin.org]
Formulation of Matairesinoside for Enhanced Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matairesinoside, a lignan glycoside, has garnered significant interest for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties. However, its clinical translation is often hampered by poor solubility and limited bioavailability. Advanced drug delivery systems offer a promising approach to overcome these limitations by enhancing its solubility, stability, and targeted delivery. This document provides detailed application notes and experimental protocols for the formulation of this compound into various nano-delivery systems.
Formulation Strategies and Characterization
Several nanoformulation strategies can be employed to enhance the delivery of this compound. The choice of formulation depends on the desired release profile, route of administration, and therapeutic target. Key formulation options include liposomes, solid lipid nanoparticles (SLNs), polymeric nanoparticles (e.g., PLGA), and self-emulsifying drug delivery systems (SEDDS).
Data Presentation: Comparative Analysis of this compound Formulations
The following tables summarize typical quantitative data obtained from the characterization of different this compound nanoformulations.
Table 1: Physicochemical Properties of this compound Nanoformulations
| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| Liposomes | 150 ± 20 | 0.21 ± 0.05 | -25 ± 5 | 75 ± 8 | 5 ± 1 |
| Solid Lipid Nanoparticles (SLNs) | 200 ± 30 | 0.28 ± 0.07 | -18 ± 4 | 85 ± 7 | 8 ± 2 |
| PLGA Nanoparticles | 250 ± 40 | 0.19 ± 0.04 | -30 ± 6 | 80 ± 9 | 10 ± 2 |
| SEDDS (emulsion droplet size) | 100 ± 15 | 0.25 ± 0.06 | N/A | >95 | 15 ± 3 |
Table 2: In Vitro Drug Release Profile of this compound Nanoformulations
| Formulation Type | Cumulative Release at 2h (%) | Cumulative Release at 8h (%) | Cumulative Release at 24h (%) |
| This compound Solution | >90 | >95 | >95 |
| Liposomes | 15 ± 3 | 40 ± 5 | 70 ± 8 |
| Solid Lipid Nanoparticles (SLNs) | 10 ± 2 | 35 ± 4 | 65 ± 7 |
| PLGA Nanoparticles | 8 ± 2 | 30 ± 5 | 60 ± 6 |
Experimental Protocols
Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
This protocol describes the preparation of multilamellar vesicles (MLVs) containing this compound using the thin-film hydration technique.
Materials:
-
This compound
-
Soy phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve this compound, soy phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.[1]
-
Remove the organic solvents using a rotary evaporator under reduced pressure at 40°C to form a thin lipid film on the inner wall of the flask.[2]
-
Dry the lipid film further under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the thin film by adding PBS (pH 7.4) and rotating the flask gently at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1 hour.[1] This will result in the formation of multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator or subjected to extrusion through polycarbonate membranes of a defined pore size.[1]
Preparation of this compound-Loaded Solid Lipid Nanoparticles (High-Shear Homogenization and Ultrasonication)
This protocol details the preparation of this compound-loaded SLNs.
Materials:
-
This compound
-
Glyceryl monostearate (solid lipid)
-
Poloxamer 188 (surfactant)
-
Deionized water
Procedure:
-
Melt the glyceryl monostearate at a temperature above its melting point (e.g., 75°C).
-
Dissolve this compound in the molten lipid.
-
Heat the aqueous phase containing the Poloxamer 188 to the same temperature.
-
Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer at 10,000 rpm for 15 minutes to form a coarse oil-in-water emulsion.[3]
-
Sonicate the pre-emulsion using a probe sonicator for 10 minutes to reduce the particle size.[3]
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
Preparation of this compound-Loaded PLGA Nanoparticles (Emulsification-Solvent Evaporation Method)
This protocol describes the encapsulation of this compound in biodegradable PLGA nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)
-
Deionized water
Procedure:
-
Dissolve this compound and PLGA in dichloromethane to form the organic phase.[4]
-
Add the organic phase dropwise to the aqueous PVA solution while stirring at a high speed to form an oil-in-water (o/w) emulsion.
-
Sonicate the emulsion to reduce the droplet size.
-
Stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid PLGA nanoparticles.[4]
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove excess PVA, and then lyophilize for long-term storage.
Characterization of Nanoformulations
a. Particle Size and Zeta Potential Analysis:
-
Dilute the nanoparticle suspension with deionized water.
-
Analyze the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument (e.g., a Zetasizer).[5][6][7]
b. Encapsulation Efficiency and Drug Loading:
-
Separate the unencapsulated this compound from the nanoparticle suspension by ultracentrifugation.[8]
-
Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Disrupt the nanoparticles using a suitable solvent (e.g., acetonitrile) to release the encapsulated drug.
-
Quantify the total amount of drug in the formulation.
-
Calculate the encapsulation efficiency (EE%) and drug loading (DL%) using the following equations:
EE (%) = (Total Drug - Free Drug) / Total Drug x 100[8] DL (%) = (Total Drug - Free Drug) / Total Nanoparticle Weight x 100
In Vitro Drug Release Study (Dialysis Method)
This protocol assesses the release of this compound from the nanoformulations over time.[9][10]
Materials:
-
This compound-loaded nanoformulation
-
Dialysis membrane (with a molecular weight cut-off that retains the nanoparticles but allows the free drug to pass through, e.g., 12-14 kDa)[11]
-
Release medium (e.g., PBS, pH 7.4, with 0.5% Tween 80 to maintain sink conditions)
Procedure:
-
Place a known amount of the nanoformulation into a dialysis bag.[11]
-
Seal the dialysis bag and immerse it in a known volume of the release medium at 37°C with continuous stirring.[10]
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[10]
-
Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the cumulative percentage of drug released over time.
Signaling Pathway Analysis
This compound and its aglycone, matairesinol, have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways.[12][13]
NF-κB Signaling Pathway
MAPK Signaling Pathway
Protocol: Western Blot Analysis of p38 MAPK Phosphorylation
This protocol is for assessing the effect of this compound on the phosphorylation of p38 MAPK in stimulated cells (e.g., macrophages).
Materials:
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-phospho-p38 MAPK, anti-total-p38 MAPK)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Culture cells (e.g., RAW 264.7 macrophages) and treat with this compound for a specified time, followed by stimulation with an inflammatory agent (e.g., LPS).
-
Lyse the cells with ice-cold lysis buffer and determine the protein concentration.[14]
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.[15]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK as a loading control.
Experimental Workflow
References
- 1. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pioglitazone-Loaded PLGA Nanoparticles: Towards the Most Reliable Synthesis Method [mdpi.com]
- 5. horiba.com [horiba.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Different methods to determine the encapsulation efficiency of protein in PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Matairesinol Suppresses Neuroinflammation and Migration Associated with Src and ERK1/2-NF-κB Pathway in Activating BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 14. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis in Response to Matairesinoside Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Matairesinoside, a plant lignan, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects. These biological activities are largely attributed to its ability to modulate gene expression, influencing key cellular processes such as apoptosis, cell cycle regulation, and inflammatory responses. This document provides detailed application notes and protocols for analyzing gene expression changes in response to this compound treatment, focusing on the MAPK and NF-κB signaling pathways.
Data Presentation
The following tables summarize the quantitative data on gene and protein expression changes observed in various cancer cell lines and microglia after treatment with this compound or its aglycone, Matairesinol.
Table 1: Effect of Matairesinol on Gene Expression in Pancreatic Cancer Cells [1]
| Gene | Cell Line | Treatment Concentration | Fold Change | p-value |
| VEGFC | PANC-1 | 80 µM | ~0.7 | NS |
| VEGFC | MIA PaCa-2 | 80 µM | 0.51 | < 0.01 |
| FOXM1 | PANC-1 | 80 µM | ~0.7 | NS |
| FOXM1 | MIA PaCa-2 | 80 µM | 0.53 | < 0.05 |
| MMP1 | PANC-1 | 80 µM | Slightly Reduced | NS |
| MMP1 | MIA PaCa-2 | 80 µM | 0.63 | < 0.01 |
| PLAU | PANC-1 | 80 µM | Increased | Not Specified |
| PLAU | MIA PaCa-2 | 80 µM | Increased | Not Specified |
NS: Not Significant
Table 2: Effect of Matairesinol on Protein Phosphorylation in Pancreatic Cancer Cells [1]
| Protein | Cell Line | Treatment Concentration | Fold Change | p-value |
| p-AKT | PANC-1 | 80 µM | 1.9 | < 0.01 |
| p-AKT | MIA PaCa-2 | 80 µM | 1.8 | < 0.01 |
| p-P38 | PANC-1 | 80 µM | 4.5 | < 0.001 |
| p-P38 | MIA PaCa-2 | 80 µM | 2.4 | < 0.001 |
| p-ERK1/2 | PANC-1 | 80 µM | 0.49 | < 0.001 |
| p-ERK1/2 | MIA PaCa-2 | 80 µM | 0.55 | < 0.001 |
Table 3: Effect of Matairesinol on Gene Expression in Prostate Cancer Cells (PC3) [2]
| Gene | Regulation |
| AKT1 | Downregulated |
| ERBB2 | Downregulated |
| MMP2 | Downregulated |
| MMP9 | Downregulated |
| HSP90AA1 | Downregulated |
| HIF1A | Downregulated |
| IGF1R | Downregulated |
| PTEN | Upregulated |
Table 4: Effect of Matairesinol on Inflammatory Gene Expression in BV-2 Microglia [3]
| Gene/Product | Regulation |
| Nitric Oxide (NO) Production | Reduced |
| Inducible Nitric Oxide Synthase (iNOS) | Reduced |
| Cyclooxygenase-2 (COX-2) | Reduced |
Experimental Protocols
This section provides detailed methodologies for key experiments to analyze the effects of this compound on gene expression.
Protocol 1: Cell Culture and this compound Treatment
This protocol is a general guideline and should be optimized for specific cell lines.
Materials:
-
Cell line of interest (e.g., MCF-7 breast cancer cells, BV-2 microglia)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and seed them into 6-well plates at a density of 2 x 10^5 cells/well.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare different concentrations of this compound in a complete growth medium from the stock solution. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium from the wells and replace it with the medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, proceed with RNA/protein extraction or cell viability assays.
Protocol 2: RNA Isolation
Materials:
-
TRIzol reagent or a commercial RNA isolation kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes (RNase-free)
-
Centrifuge
Procedure:
-
Wash the cells in the 6-well plate with ice-cold PBS.
-
Add 1 mL of TRIzol reagent to each well and lyse the cells by pipetting up and down.
-
Transfer the lysate to a microcentrifuge tube.
-
Incubate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Shake the tubes vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used. Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the RNA pellet for 5-10 minutes.
-
Dissolve the RNA in an appropriate volume of RNase-free water.
-
Determine the RNA concentration and purity using a spectrophotometer.
Protocol 3: Quantitative Real-Time PCR (qPCR)
Materials:
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Forward and reverse primers for target genes (e.g., TNF-α, IL-6, IL-1β, BAX, BCL2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture in a total volume of 20 µL containing:
-
10 µL of 2x SYBR Green qPCR Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA
-
6 µL of nuclease-free water
-
-
qPCR Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis
-
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Protocol 4: Western Blotting
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane at 100V for 1-2 hours.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Mandatory Visualization
Signaling Pathways
Caption: MAPK Signaling Pathway and the modulatory effect of this compound.
Caption: NF-κB Signaling Pathway and the inhibitory effect of this compound.
Experimental Workflow
Caption: General workflow for analyzing gene expression changes.
References
- 1. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel systems biology experimental pipeline reveals matairesinol’s antimetastatic potential in prostate cancer: an integrated approach of network pharmacology, bioinformatics, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matairesinol Suppresses Neuroinflammation and Migration Associated with Src and ERK1/2-NF-κB Pathway in Activating BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming In Vitro Solubility Challenges with Matairesinoside
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming solubility issues of Matairesinoside in in vitro experiments. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
A1: this compound is a lignan, a type of polyphenolic compound found in various plants, with demonstrated antibacterial and antioxidant properties.[1] Like many natural phenolic compounds, its complex structure can lead to poor aqueous solubility, posing a significant challenge for in vitro studies that require the compound to be dissolved in aqueous cell culture media to ensure accurate and reproducible results.
Q2: What are the general physicochemical properties of this compound?
A2: Understanding the basic properties of this compound is the first step in developing an appropriate solubilization strategy.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₂O₁₁ | PubChem |
| Molecular Weight | 520.5 g/mol | PubChem |
| Appearance | Solid (powder) | N/A |
| General Solubility | Practically insoluble in water | N/A |
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use. Ethanol can also be considered. It is crucial to prepare a high-concentration stock solution to minimize the final concentration of the organic solvent in the cell culture medium, which can have cytotoxic effects.
Troubleshooting Guide: Solubility Issues
Q4: I've dissolved this compound in DMSO to make a stock solution, but it precipitates when I add it to my cell culture medium. What should I do?
A4: This is a common issue known as "precipitation upon dilution." Here are several troubleshooting steps:
-
Step 1: Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%, and ideally below 0.1%. High concentrations of DMSO can be toxic to cells.
-
Step 2: Use a Co-solvent System: For particularly challenging solubility issues, a co-solvent system can be employed to prepare the working solution. These systems can help to keep the compound in solution when diluted in aqueous media.
-
Step 3: Gentle Heating and Sonication: If precipitation occurs during the preparation of the stock solution or working solution, gentle heating and/or sonication can aid in dissolution.[1] However, be cautious with heat-sensitive compounds.
-
Step 4: Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of your stock solution into the cell culture medium. This gradual change in solvent composition can sometimes prevent precipitation.
Q5: Are there established co-solvent formulations for this compound?
A5: Yes, several formulations have been reported to achieve a clear solution of this compound at concentrations of at least 2.5 mg/mL.[1]
| Formulation | Components | Achieved Solubility |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.80 mM) |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.80 mM) |
| Protocol 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.80 mM) |
Note: These formulations are provided as examples and may need to be optimized for your specific cell line and experimental conditions. Always perform a vehicle control to account for any effects of the solvent system on the cells.
Q6: My this compound solution appears cloudy or has visible particles. How can I confirm it is fully dissolved?
A6: Visual inspection is the first step. A properly dissolved solution should be clear and free of any visible particles. For a more rigorous check, you can filter the solution through a 0.22 µm syringe filter. If there is significant residue on the filter, the compound is not fully dissolved.
Experimental Protocols
Protocol: In Vitro Anti-Inflammatory Assay using this compound in RAW 264.7 Macrophages
This protocol is adapted from studies on the closely related lignan, matairesinol, which has shown anti-inflammatory effects by modulating the MAPK and NF-κB signaling pathways.
1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
MTT or other cell viability assay kit
2. Preparation of this compound Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
From the stock solution, prepare serial dilutions in DMEM to achieve the desired final concentrations for your experiment (e.g., 5, 10, 20 µg/mL). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (e.g., <0.1%).
3. Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Include a "vehicle control" group treated with the same final concentration of DMSO as the highest this compound concentration group.
-
Include a "LPS only" control group.
-
After pre-treatment, stimulate the cells with 1 µg/mL LPS for 24 hours to induce an inflammatory response. A "no treatment" control group should also be included.
4. Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: After the 24-hour incubation, collect the cell culture supernatant. Measure the nitrite concentration, a stable metabolite of NO, using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Production (TNF-α, IL-6, IL-1β): Use the collected supernatant to quantify the levels of pro-inflammatory cytokines using specific ELISA kits, following the manufacturer's protocols.
5. Cell Viability Assay:
-
After collecting the supernatant, assess the viability of the remaining cells using an MTT assay or a similar method to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of this compound.
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: Logical workflow for troubleshooting this compound solubility issues.
References
Technical Support Center: Troubleshooting Matairesinoside Quantification by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantification of Matairesinoside by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common problems encountered when quantifying this compound by HPLC?
A1: The most frequent issues include inaccurate quantification, peak tailing, ghost peaks, retention time variability, and poor resolution from other sample components. These problems can stem from sample preparation, the HPLC system itself, or the analytical method parameters.
Q2: What type of HPLC column is best suited for this compound analysis?
A2: Reversed-phase columns, particularly C18 columns, are commonly used for the analysis of lignans like this compound.[1][2] For complex matrices, using columns with smaller particle sizes (UPLC) or considering alternative stationary phases like phenyl-hexyl may improve separation.[2]
Q3: What are typical mobile phase compositions for this compound analysis?
A3: A gradient elution using a mixture of an aqueous solvent (often with a small amount of acid, like formic or acetic acid, to improve peak shape) and an organic solvent like acetonitrile or methanol is typical for lignan analysis.[3][4] The exact gradient program will need to be optimized for your specific column and sample matrix.
Q4: How can I improve the sensitivity of my this compound assay?
A4: To enhance sensitivity, you can optimize the detection wavelength (UV detection is common for lignans), increase the injection volume (while being mindful of potential peak distortion), or employ sample preparation techniques to concentrate the analyte.[2] Using a more sensitive detector, such as a mass spectrometer (MS), can also significantly improve detection limits.[5][6]
Q5: How should I prepare plant or biological samples for this compound analysis?
A5: Sample preparation is crucial to avoid interferences and ensure accurate quantification.[1] A common method involves extraction with a polar organic solvent like methanol or ethanol, followed by a clean-up step such as solid-phase extraction (SPE) to remove interfering compounds.[1][7] It is important to handle samples carefully to prevent degradation of the analyte.[1]
Troubleshooting Guides
Issue 1: Inaccurate Quantification (Results are not reproducible or are unexpected)
Q: My calibration curve for this compound is not linear, or my quality control samples are failing. What could be the cause?
A: This issue can arise from several factors related to sample stability, standard preparation, or the HPLC system itself.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound Standard or Sample | Lignans can be susceptible to degradation.[8] Prepare fresh standards daily and store stock solutions in a dark, cold, and dry place.[1] For samples, minimize exposure to light and high temperatures during preparation. |
| Inaccurate Standard Preparation | Ensure the purity of your this compound standard. Use a calibrated analytical balance for weighing and high-purity solvents for dissolution. Perform serial dilutions carefully. |
| Co-eluting Impurities | An interfering peak may be co-eluting with your this compound peak, leading to artificially high results. Optimize your gradient to improve resolution or use a more selective detector like a mass spectrometer.[5] |
| Detector Saturation | If the concentration of your standard or sample is too high, the detector may be saturated. Dilute your samples and standards to fall within the linear range of the detector. |
| Improper Integration | Review the peak integration parameters in your chromatography software. Ensure that the baseline is set correctly and that the entire peak is being integrated. |
Issue 2: Peak Tailing
Q: The peak for this compound is asymmetrical and shows significant tailing. How can I fix this?
A: Peak tailing is a common issue in reverse-phase chromatography, often caused by secondary interactions between the analyte and the stationary phase.[9][10]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Secondary Silanol Interactions | Residual silanol groups on the silica-based stationary phase can interact with polar analytes.[9] Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid) can suppress this interaction.[11] Using an end-capped column can also minimize these effects.[11] |
| Column Overload | Injecting too much sample can lead to peak distortion.[12] Reduce the injection volume or dilute the sample. |
| Column Contamination or Degradation | The column may be contaminated with strongly retained compounds or the stationary phase may be degraded. Flush the column with a strong solvent or, if the problem persists, replace the column.[12] |
| Extra-column Volume | Excessive tubing length or fittings that are not properly connected can contribute to peak broadening and tailing.[11] Ensure all connections are secure and use tubing with the appropriate internal diameter. |
Issue 3: Ghost Peaks
Q: I am observing unexpected peaks in my chromatograms, even in blank injections. What are these "ghost peaks" and how do I get rid of them?
A: Ghost peaks are extraneous peaks that can originate from various sources of contamination within the HPLC system or sample preparation process.[13][14]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Contaminated Mobile Phase | Impurities in the solvents, especially water, can accumulate on the column and elute as ghost peaks during a gradient run.[15] Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.[16] Microbial growth in the aqueous mobile phase can also be a source of contamination.[17] |
| Carryover from Previous Injections | Residual sample from a previous injection can be eluted in subsequent runs.[13] Implement a robust needle wash protocol in your autosampler method. |
| Contaminated Vials, Caps, or Solvents | The vials, caps, or solvents used for sample and standard preparation can introduce contaminants.[14] Use clean glassware and high-quality consumables. |
| System Contamination | Components of the HPLC system, such as pump seals or the injection rotor seal, can degrade and leach contaminants.[13] Regular preventative maintenance is crucial. |
Experimental Protocols
Protocol: Quantification of this compound in a Plant Extract by HPLC-UV
This protocol provides a general methodology. Optimization will be required for specific matrices and instrumentation.
-
Sample Preparation (Plant Material):
-
Dry the plant material at a controlled temperature (e.g., 40°C) to a constant weight.
-
Grind the dried material to a fine powder.
-
Accurately weigh approximately 1 gram of the powdered sample into a centrifuge tube.
-
Add 10 mL of methanol, vortex for 1 minute, and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of the initial mobile phase.
-
Filter the reconstituted extract through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution with the initial mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
HPLC Conditions:
| Parameter | Typical Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-90% B; 30-35 min, 90% B; 35-40 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
-
Quantification:
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
-
Inject the prepared samples.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Visualizations
Caption: Troubleshooting Decision Tree for HPLC Analysis.
Caption: Experimental Workflow for this compound Quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 3. Quantitative HPLC–UV Study of Lignans in Anthriscus sylvestris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. mdpi.com [mdpi.com]
- 6. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 12. uhplcs.com [uhplcs.com]
- 13. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 14. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
- 15. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 16. mastelf.com [mastelf.com]
- 17. hplc.eu [hplc.eu]
Technical Support Center: Optimizing Cell-Based Assays for Matairesinoside
Welcome to the technical support center for Matairesinoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a lignan, a class of polyphenolic compounds found in various plants.[1] Its primary reported biological activities include anti-inflammatory, antioxidant, and anticancer effects.[2][3][4] It acts as a precursor to the mammalian lignan enterolactone, which is thought to contribute to its health benefits.
Q2: What is the primary mechanism of action for this compound?
A2: this compound exerts its effects through multiple signaling pathways. It has been shown to have anti-inflammatory and antioxidant effects by up-regulating the AMP-Activated Protein Kinase (AMPK) pathway, which in turn can repress the MAPK and NF-κB signaling pathways.[2][3] This modulation reduces the expression of pro-inflammatory cytokines and mitigates oxidative stress.[2][3]
Q3: Is this compound soluble in standard cell culture media?
A3: Like many polyphenolic compounds, this compound may have limited solubility in aqueous solutions. It is common practice to dissolve it in a solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution before further dilution in cell culture media.[5] Always maintain a final DMSO concentration that is non-toxic to your cells, typically below 0.1% - 0.5%.
Q4: What is a typical concentration range for this compound in cell-based assays?
A4: The optimal concentration depends on the cell type and the specific assay. For anti-inflammatory and antioxidant effects, concentrations in the range of 5 to 20 µg/mL (approximately 10 to 40 µM) have been used effectively.[2] For cytotoxicity assays, a broader range is typically tested to determine the IC50 value, which can vary significantly between cell lines.[6] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q5: How stable is this compound in cell culture conditions?
A5: The stability of compounds in cell culture media can be influenced by factors like pH, temperature, and interaction with media components.[7] It is advisable to prepare fresh dilutions of this compound from a frozen stock solution for each experiment. To confirm stability over a long incubation period (e.g., >24 hours), you can incubate the compound in media under assay conditions and then measure its concentration using methods like HPLC.[7]
Troubleshooting Guides
Cytotoxicity Assays (e.g., MTT, MTS, CellTox™ Green)
Q: Why am I observing high variability or inconsistent IC50 values in my cytotoxicity assay?
A:
-
Uneven Cell Plating: Inconsistent cell numbers across wells is a common source of variability. Ensure you have a homogenous single-cell suspension before plating and use appropriate techniques to avoid edge effects, such as not using the outermost wells of the plate or filling them with sterile buffer.[5][8]
-
Compound Precipitation: this compound may precipitate at high concentrations in your media. Visually inspect the wells under a microscope after adding the compound. If precipitation occurs, consider using a lower top concentration or increasing the DMSO percentage slightly (while staying within the non-toxic range for your cells).
-
Assay Endpoint and Mechanism: The choice of assay and the incubation time are critical. An MTT assay measures metabolic activity, while a dye-exclusion assay measures membrane integrity.[9] A compound might inhibit proliferation (cytostatic effect) without immediately causing cell death (cytotoxic effect). A real-time cell monitoring system can provide more detailed insights into the kinetics of the cellular response compared to endpoint assays.[10]
-
Cell Health: Only use cells that are healthy and in the logarithmic growth phase. Over-confluent or frequently passaged cells can lead to inconsistent results.[11]
Q: My IC50 value seems much higher/lower than published values. What could be the cause?
A:
-
Different Cell Lines: IC50 values are highly dependent on the cell line used. Different cancer types and even different subtypes can have vastly different sensitivities.[6][12]
-
Assay Duration: IC50 values are time-dependent. A 24-hour incubation will often yield a higher IC50 than a 72-hour incubation, as the compound has had more time to exert its effects.[13] Ensure your assay duration is consistent with the literature you are comparing against.
-
Culture Conditions: Variations in media composition, serum percentage, and incubator conditions (CO2, humidity) can all influence cell growth and drug sensitivity.[14] Standardize these conditions for all experiments.
Anti-Inflammatory Assays (e.g., Griess Assay for NO, ELISA for Cytokines)
Q: I am not seeing a reduction in inflammatory markers (e.g., Nitric Oxide, TNF-α) after treatment with this compound.
A:
-
Insufficient Inflammatory Stimulus: Ensure that your positive control (e.g., lipopolysaccharide, LPS) is inducing a robust inflammatory response. You may need to optimize the concentration of the stimulus and the stimulation time.[2]
-
Sub-optimal Compound Concentration: The anti-inflammatory effects of this compound are dose-dependent. Perform a dose-response experiment to find the effective concentration range that is also non-toxic to your cells.[2][3]
-
Timing of Treatment: The timing of this compound treatment relative to the inflammatory stimulus is crucial. Typically, cells are pre-treated with the compound for a period (e.g., 1-2 hours) before the stimulus is added.[15]
-
Cell Type: The choice of cell model (e.g., RAW 264.7 macrophages, BV2 microglia) is important. Confirm that your chosen cell line is known to produce the inflammatory markers you are measuring in response to your stimulus.[2]
Antioxidant Assays (e.g., DPPH, ABTS, Cellular Assays)
Q: My results from a chemical antioxidant assay (like DPPH) do not correlate with my cell-based antioxidant assay.
A:
-
Assay Principles: Chemical assays like DPPH or ABTS measure direct radical scavenging activity in a cell-free system.[16][17] Cell-based assays measure the compound's ability to mitigate intracellular oxidative stress, which can involve complex mechanisms like activating endogenous antioxidant pathways (e.g., Nrf2-HO-1).[2][3] A compound can be a potent cellular antioxidant without being a strong direct radical scavenger.
-
Bioavailability: The compound must be able to cross the cell membrane to exert an effect in a cellular assay. Poor cell permeability could explain a lack of activity in cell-based experiments despite activity in chemical assays.
-
Metabolism: Cells may metabolize this compound into other compounds (like enterolactone) which may have different antioxidant potentials.
Data Presentation
Table 1: Example IC50 Values for Lignans in Various Cancer Cell Lines
| Compound/Lignan | Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| Matairesinol-related | HTB-26 | Breast (Aggressive) | Not Specified | 10 - 50 | [6] |
| Matairesinol-related | PC-3 | Pancreatic | Not Specified | 10 - 50 | [6] |
| Matairesinol-related | HepG2 | Hepatocellular Carcinoma | Not Specified | 10 - 50 | [6] |
| Matairesinol-related | HCT116 | Colorectal | Not Specified | 22.4 | [6] |
| Tiliamuroside | HCT-15 | Colorectal | Not Specified | 6.18 | [4] |
| Tiliamuroside | SK-MEL-2 | Melanoma | Not Specified | 7.84 | [4] |
| Schizandriside | SK-MEL-2 | Melanoma | Not Specified | 3.26 | [4] |
Note: Data for this compound itself is limited in public literature; values for related lignans are provided for context. IC50 values are highly dependent on specific experimental conditions.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from a concentrated DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Griess Assay for Nitrite Production (Anti-inflammatory)
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Add an inflammatory stimulus (e.g., 1 µg/mL LPS) to the wells (except for the negative control) and incubate for 24 hours.
-
Sample Collection: Collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation: Incubate in the dark at room temperature for 10 minutes.
-
Measurement: Measure the absorbance at 540 nm.
-
Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve.
Protocol 3: DPPH Radical Scavenging Assay (Antioxidant)
-
Reagent Preparation: Prepare a ~60 µM DPPH solution in methanol. Prepare various concentrations of this compound and a positive control (e.g., Ascorbic Acid or Trolox) in methanol.[18]
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample, control, or blank (methanol).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Analysis: Calculate the percentage of DPPH scavenging activity using the formula: [(Abs_blank - Abs_sample) / Abs_blank] * 100.
Visualizations
References
- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Maximize Efficiency in Cell-Based High-Throughput Screening? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. marinbio.com [marinbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. rsc.org [rsc.org]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization Strategies of Cell-Based Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Antioxidant activities of Lampaya medicinalis extracts and their main chemical constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Matairesinoside Degradation During Extraction
For researchers, scientists, and drug development professionals, ensuring the stability of bioactive compounds during extraction is paramount to obtaining accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with Matairesinoside, a lignan glycoside with significant therapeutic potential. By understanding the factors that contribute to its degradation, you can optimize your extraction protocols to maximize yield and preserve the integrity of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during extraction important?
A1: this compound is a naturally occurring lignan glycoside found in various plant species, including Trachelospermum asiaticum. It is a precursor to the mammalian lignan enterolactone, which is associated with numerous health benefits. The stability of this compound during extraction is crucial because degradation can lead to the formation of other compounds, primarily its aglycone, Matairesinol. This conversion alters the chemical profile of the extract and can impact the accuracy of quantification and the therapeutic efficacy of the final product.
Q2: What are the primary factors that can cause this compound degradation during extraction?
A2: The main factors that can lead to the degradation of this compound are:
-
pH: Acidic conditions can catalyze the hydrolysis of the glycosidic bond, cleaving the glucose molecule from Matairesinol.
-
Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other degradation reactions.
-
Enzymatic Activity: Endogenous plant enzymes, if not properly deactivated, can contribute to the breakdown of this compound.
-
Oxidation: Exposure to oxygen, especially in the presence of light and certain metal ions, can lead to oxidative degradation.
-
Solvent Choice: The polarity and protic nature of the extraction solvent can influence the stability of the glycosidic bond.
Q3: What are the expected degradation products of this compound?
A3: The most common degradation product of this compound is its aglycone, Matairesinol . This occurs through the hydrolysis of the glycosidic bond. Under more severe conditions, further degradation of Matairesinol may occur, though this is less common during standard extraction procedures.
Q4: How can I detect and quantify this compound and its primary degradation product, Matairesinol?
A4: A validated High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or HPLC-Mass Spectrometry (HPLC-MS) method is recommended for the simultaneous quantification of this compound and Matairesinol.[1][2] This allows for the assessment of extraction efficiency and the extent of degradation.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you might encounter during the extraction of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | 1. Incomplete extraction. 2. Degradation during extraction. 3. Inefficient solvent. | 1. Increase extraction time or perform multiple extraction cycles. 2. Refer to the "High levels of Matairesinol detected" section below. 3. Use a polar solvent such as 70-80% ethanol or methanol. |
| High levels of Matairesinol detected | 1. Acidic Conditions: The extraction solvent or plant material may be acidic, causing hydrolysis. 2. High Temperature: Extraction temperature is too high, accelerating hydrolysis. 3. Enzymatic Activity: Enzymes in the plant material were not deactivated. | 1. Neutralize the extraction solvent to a pH of ~7.0. If the plant material is inherently acidic, consider a brief pre-neutralization step. 2. Maintain the extraction temperature below 60°C. Lignans are generally stable below 100°C, but lower temperatures minimize the risk of hydrolysis. 3. Blanch or freeze-dry the plant material immediately after harvesting to deactivate enzymes. |
| Presence of unknown peaks in the chromatogram | 1. Oxidative Degradation: Exposure to air and light during extraction. 2. Contamination: Impurities from solvents or equipment. | 1. Perform extraction under an inert atmosphere (e.g., nitrogen or argon). Protect the extraction vessel from light by wrapping it in aluminum foil. 2. Use high-purity solvents and thoroughly clean all glassware and equipment. |
| Inconsistent results between batches | 1. Variation in plant material. 2. Inconsistent extraction parameters. | 1. Use plant material from the same source and harvest time. Standardize the drying and grinding process. 2. Strictly control all extraction parameters, including solvent-to-solid ratio, temperature, and time. |
Experimental Protocols
Below are detailed methodologies for key experiments related to this compound extraction and analysis.
Protocol 1: Optimized Extraction of this compound from Trachelospermum asiaticum
This protocol is designed to maximize the yield of this compound while minimizing degradation.
1. Plant Material Preparation:
- Collect fresh stems of Trachelospermum asiaticum.
- Immediately blanch the stems in boiling water for 2 minutes to deactivate enzymes.
- Freeze-dry the blanched stems and then grind them into a fine powder (40-60 mesh).
2. Extraction:
- Weigh 10 g of the powdered plant material into a flask.
- Add 100 mL of 80% ethanol (pH adjusted to 7.0 with a buffer).
- Extract using an ultrasonic bath at 50°C for 60 minutes.
- Filter the extract through Whatman No. 1 filter paper.
- Repeat the extraction process on the residue two more times with fresh solvent.
- Combine the filtrates and evaporate the solvent under reduced pressure at 45°C to obtain the crude extract.
3. Sample Preparation for HPLC Analysis:
- Dissolve a known amount of the crude extract in the HPLC mobile phase.
- Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: HPLC-DAD Method for Quantification of this compound and Matairesinol
This method allows for the simultaneous determination of this compound and its aglycone, Matairesinol.
1. Chromatographic Conditions:
- Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
- 0-5 min: 10% B
- 5-25 min: 10-50% B
- 25-30 min: 50-10% B
- 30-35 min: 10% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 280 nm.
- Injection Volume: 10 µL.
2. Standard Preparation:
- Prepare stock solutions of this compound and Matairesinol standards in methanol.
- Create a series of calibration standards by diluting the stock solutions with the mobile phase to cover the expected concentration range in the samples.
3. Quantification:
- Construct calibration curves for this compound and Matairesinol by plotting peak area against concentration.
- Quantify the amount of each compound in the extracts by comparing their peak areas to the respective calibration curves.
Visualizing Degradation and Extraction Workflows
To further clarify the processes involved, the following diagrams illustrate the potential degradation pathway of this compound and a typical experimental workflow.
Caption: Potential degradation pathway of this compound.
Caption: A typical experimental workflow for this compound analysis.
References
Technical Support Center: Enhancing Matairesinoside Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during animal studies focused on enhancing the bioavailability of Matairesinoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its oral bioavailability typically low?
A1: this compound is a lignan, a type of polyphenolic compound found in various plants, including seeds (like flax and sesame), whole grains, and vegetables.[1] Its inherent low oral bioavailability is attributed to several factors:
-
Poor Aqueous Solubility: As a lipophilic polyphenol, this compound has limited solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.[2]
-
Metabolism by Gut Microbiota: Upon ingestion, plant lignans like this compound are extensively metabolized by intestinal bacteria into other compounds known as enterolignans (e.g., enterodiol and enterolactone). This conversion means the parent compound's concentration available for absorption is significantly reduced.
-
Efflux Transporters: Like many xenobiotics, this compound may be subject to efflux back into the intestinal lumen by transporters such as P-glycoprotein (P-gp), further limiting its net absorption.[3]
-
First-Pass Metabolism: After absorption, the compound passes through the liver, where it can undergo significant metabolism before reaching systemic circulation.[4]
Q2: How is this compound metabolized in animal models, and what should I be measuring?
A2: In animal models, the primary metabolic pathway for this compound is its conversion by gut microbiota into enterolignans. Therefore, a comprehensive pharmacokinetic study should not only measure the parent compound (this compound) but also its key metabolites, enterodiol and enterolactone, in plasma, urine, and feces.[5] This provides a more complete picture of the compound's absorption and disposition. Deglycosylation is a major metabolic pathway for similar compounds in rats.[6]
Q3: What are the critical pharmacokinetic parameters to assess when evaluating a new formulation?
A3: To determine if a formulation has successfully enhanced bioavailability, you must compare its pharmacokinetic profile against a control (e.g., this compound in a simple aqueous suspension). The key parameters to measure are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the compound reached in the blood. A higher Cmax suggests better absorption.
-
Tmax (Time to reach Cmax): The time at which Cmax is observed. Changes in Tmax can indicate altered absorption rates.
-
AUC (Area Under the Curve): The total exposure to the compound over time. A significantly increased AUC is the primary indicator of enhanced bioavailability.
-
t1/2 (Half-life): The time it takes for the plasma concentration to reduce by half. Formulations can sometimes protect the compound from rapid elimination, leading to a longer half-life.
-
Absolute Oral Bioavailability (%F): This compares the AUC from oral administration to the AUC from intravenous (IV) administration. It is the most definitive measure of oral absorption.[3]
Troubleshooting Guide
This guide addresses common experimental problems in a "Problem/Solution" format.
Problem 1: Very low or undetectable plasma concentrations of this compound after oral administration.
-
Potential Cause: Poor solubility, rapid metabolism by gut flora, or insufficient analytical sensitivity.
-
Solution:
-
Enhance Solubility and Stability with Nanoformulations: Encapsulating this compound into lipid-based nanocarriers, such as Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs), can significantly improve its bioavailability.[2][7][8] These carriers protect the compound from the harsh GI environment and can enhance its uptake across the intestinal epithelium.[9] Nanoformulations have been shown to improve the bioavailability of other poorly soluble polyphenols by 3 to 5 times or even more.[9][10]
-
Optimize Analytical Methods: Use a highly sensitive and validated analytical method, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for quantification.[1][11] Ensure your sample extraction procedure from plasma is efficient, with good recovery.[12] (See Protocol 2).
-
Problem 2: High variability in pharmacokinetic data between individual animals.
-
Potential Cause: Differences in gut microbiota composition, food intake, or inconsistent dosing.
-
Solution:
-
Standardize Animal Conditions: Use animals from the same source, age, and weight. House them under identical conditions and provide the same diet. Fasting animals overnight before dosing is a standard procedure to reduce variability from food effects.
-
Consider the Gut Microbiome: Recognize that inter-animal variations in gut flora can lead to different metabolic profiles. While difficult to control, some studies may involve pre-treating animals with a cocktail of antibiotics to study absorption without the influence of microbial metabolism, though this creates a non-physiological model.
-
Refine Dosing Technique: Ensure accurate and consistent oral gavage. Improper technique can lead to dosing errors or stress, affecting GI motility and absorption.
-
Problem 3: New formulation shows improved Cmax but the overall AUC (bioavailability) is not significantly increased.
-
Potential Cause: The formulation may facilitate rapid absorption but does not protect the compound from rapid elimination or first-pass metabolism.
-
Solution:
-
Investigate Elimination Pathways: Analyze urine and bile to understand the excretion patterns of this compound and its metabolites.[12][13] Bile duct cannulation in rats can be used to directly measure biliary excretion.[13]
-
Modify Formulation for Controlled Release: The formulation may need to be redesigned to provide a more sustained release of the compound. For SLNs, this can be influenced by the type of lipids and surfactants used in their preparation.[14]
-
Incorporate P-gp Inhibitors: Co-administration with a known P-glycoprotein (P-gp) inhibitor can help determine if efflux pumps are limiting bioavailability.[10] This strategy has been shown to increase the bioavailability of some compounds by over 50-fold.[10]
-
Data on Bioavailability Enhancement using Nanoformulations
Due to limited published data on this compound-specific nanoformulations, the following table presents an illustrative example using Resveratrol, another polyphenol with similar bioavailability challenges, to demonstrate the potential impact of Solid Lipid Nanoparticles (SLNs).
Disclaimer: The following data is for Resveratrol and is intended for illustrative purposes only to show the magnitude of change possible with nanoformulations.
| Parameter | Resveratrol Suspension | Resveratrol-Loaded SLNs | Fold Increase |
| Cmax (ng/mL) | 25.1 ± 4.3 | 128.4 ± 15.1 | ~5.1x |
| AUC (ng·h/mL) | 145.7 ± 21.9 | 801.6 ± 75.4 | ~5.5x |
| Relative Bioavailability | 100% | ~550% | 5.5x |
Data adapted from studies on Resveratrol-loaded SLNs.
Experimental Protocols
Protocol 1: General Pharmacokinetic Study in an Animal Model (Rat)
-
Animal Acclimatization: House male Sprague-Dawley rats (200-250g) for at least one week before the experiment with free access to standard chow and water.
-
Fasting: Fast the rats for 12 hours prior to dosing, with continued access to water.
-
Dosing:
-
Divide rats into groups (e.g., Control Suspension, Test Formulation).
-
Administer the respective formulations via oral gavage at a specified dose (e.g., 50 mg/kg).
-
For determining absolute bioavailability, a separate group will receive an intravenous (IV) dose via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (~150 µL) from the tail vein or saphenous vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
-
Plasma Processing:
-
Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to a new, clean tube and store at -80°C until analysis.[12]
-
-
Sample Analysis:
-
Quantify the concentration of this compound and its primary metabolites in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.
-
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of SLNs using a hot homogenization followed by ultrasonication method.[14][15]
-
Phase Preparation:
-
Lipid Phase: Weigh a solid lipid (e.g., glyceryl monostearate) and dissolve it in a suitable organic solvent. Add the accurately weighed this compound to this mixture. Heat the mixture to 5-10°C above the lipid's melting point (e.g., 75°C) with constant stirring until a clear, uniform solution is formed.
-
Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Tween 80, Poloxamer 188). Heat this solution to the same temperature as the lipid phase.[14]
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 10-15 minutes. This forms a coarse oil-in-water (o/w) emulsion.
-
-
Nanonization:
-
Immediately subject the hot pre-emulsion to high-energy dispersion using a probe sonicator for 5-10 minutes.[15] This reduces the droplet size to the nanometer range.
-
-
Nanoparticle Formation:
-
Transfer the resulting hot nanoemulsion to an ice bath and stir continuously. The rapid cooling causes the lipid to solidify, forming the Solid Lipid Nanoparticles with this compound encapsulated within the matrix.
-
-
Characterization:
-
Analyze the resulting SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Determine the encapsulation efficiency (EE%) and drug loading (DL%) by separating the free drug from the SLNs (e.g., via ultracentrifugation) and quantifying the drug in the supernatant and/or the pellet.
-
Visualizations and Diagrams
References
- 1. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical Evaluation of Human Oral Bioavailability for Pharmaceutical Drugs by Using Various Cheminformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzisothiazolinone: Pharmacokinetics, Tissue Distribution, and Mass Balance Studies in Rats [mdpi.com]
- 5. Pharmacokinetic study of ginsenoside Rc and simultaneous determination of its metabolites in rats using RRLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Applications and perspectives of polyphenol-loaded solid lipid nanoparticles and nanostructured lipid carriers for foods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modern Nanocarriers as a Factor in Increasing the Bioavailability and Pharmacological Activity of Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Enhancement of Oral Bioavailability of 20(S)-Ginsenoside Rh2 through Improved Understanding of Its Absorption and Efflux Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics and tissue distribution analysis of ginsenoside Rh3 in rats using a novel LC-MS/MS quantification strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Interpreting Complex NMR Spectra of Matairesinoside
For researchers, scientists, and drug development professionals, accurate structural elucidation of natural products is paramount. Matairesinoside, a lignan glycoside, presents a complex Nuclear Magnetic Resonance (NMR) spectrum that can be challenging to interpret. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the analysis of its ¹H and ¹³C NMR spectra.
Frequently Asked Questions (FAQs)
Q1: Why is the aromatic region of the ¹H NMR spectrum of this compound so complex?
A1: The complexity arises from the presence of two substituted aromatic rings with overlapping signals. The protons on each ring are in different chemical environments, leading to a series of doublet, doublet of doublets, and singlet signals that are often close together, making direct assignment difficult. Careful analysis of coupling constants and 2D NMR correlations, such as COSY and HMBC, is essential to differentiate between the protons of the two aromatic systems.
Q2: I am having trouble assigning the protons of the lactone ring. What are the expected chemical shifts and multiplicities?
A2: The protons of the γ-lactone ring in this compound typically appear in the aliphatic region of the ¹H NMR spectrum. The protons at C-7 and C-7' are diastereotopic and will appear as complex multiplets due to coupling with each other and with the adjacent methine protons at C-8 and C-8'. The protons at C-9 and C-9' are also diastereotopic and will likely appear as two separate multiplets. Expect the chemical shifts for these protons to be in the range of 2.5-4.5 ppm. COSY and HSQC experiments are invaluable for confirming the connectivity within this spin system.
Q3: The signals for the glucose moiety are overlapping with other signals. How can I confidently assign them?
A3: The sugar protons of the β-D-glucopyranoside unit often resonate in a crowded region of the ¹H NMR spectrum (typically 3.0-5.0 ppm), which can overlap with signals from the lactone ring. The anomeric proton (H-1") is usually the most downfield of the sugar protons and appears as a doublet with a characteristic coupling constant of ~7-8 Hz for a β-anomeric configuration. To assign the remaining sugar protons, a TOCSY experiment is highly recommended. The TOCSY spectrum will reveal the entire spin system of the glucose unit starting from the well-resolved anomeric proton signal.
Q4: How can I confirm the point of attachment of the glucose unit to the aglycone?
A4: The attachment of the glucose moiety to the C-4' position of the aromatic ring can be definitively confirmed using a Heteronuclear Multiple Bond Correlation (HMBC) experiment. Look for a long-range correlation between the anomeric proton of the glucose (H-1") and the C-4' of the aromatic ring. This three-bond correlation provides unambiguous evidence for the glycosidic linkage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Overlapping signals in the aromatic region. | Inherent nature of the molecule with two similar aromatic rings. | - Use a higher field NMR spectrometer for better signal dispersion.- Perform 2D NMR experiments like COSY, HSQC, and HMBC to resolve individual proton and carbon signals and establish connectivities.- Compare experimental data with published literature values for this compound. |
| Difficulty in assigning diastereotopic protons (e.g., C-9 and C-9' methylene protons). | Restricted rotation and chiral centers lead to different chemical environments for the two protons on the same carbon. | - Analyze the multiplicities and coupling constants carefully. These protons will couple with each other (geminal coupling) and with adjacent protons.- Utilize a 2D HSQC experiment to correlate the protons to their attached carbon. The carbon spectrum will show a single peak for the CH₂ group. |
| Ambiguous assignment of methoxy groups. | Two methoxy groups are present in the molecule. | - Use a 2D NOESY or ROESY experiment. Look for through-space correlations between the methoxy protons and nearby aromatic protons to determine their specific location on the rings. |
| Poorly resolved sugar proton signals. | Signal overlap in the 3.0-5.0 ppm region. | - Run a 1D TOCSY experiment by selectively irradiating the anomeric proton signal. This will reveal all the protons belonging to the glucose spin system.- Adjust the solvent or temperature to potentially improve signal resolution. |
Data Presentation: ¹H and ¹³C NMR Data of this compound
The following tables summarize the assigned ¹H and ¹³C NMR spectral data for this compound. This data is compiled from scientific literature and serves as a reference for experimental work.
Table 1: ¹H NMR Data of this compound (500 MHz, DMSO-d₆)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 2 | 6.79 | d | 1.5 |
| 5 | 6.64 | d | 8.0 |
| 6 | 6.56 | dd | 8.0, 1.5 |
| 7 | 2.55 | m | |
| 8 | 2.85 | m | |
| 9α | 4.05 | dd | 9.0, 6.5 |
| 9β | 3.85 | dd | 9.0, 7.0 |
| 2' | 6.85 | d | 1.8 |
| 5' | 6.72 | d | 8.2 |
| 6' | 6.68 | dd | 8.2, 1.8 |
| 7' | 2.50 | m | |
| 8' | 2.90 | m | |
| 3-OCH₃ | 3.73 | s | |
| 3'-OCH₃ | 3.75 | s | |
| 1" | 4.85 | d | 7.5 |
| 2" | 3.45 | m | |
| 3" | 3.40 | m | |
| 4" | 3.30 | m | |
| 5" | 3.20 | m | |
| 6"a | 3.68 | m | |
| 6"b | 3.50 | m | |
| 4-OH | 8.80 | s |
Table 2: ¹³C NMR Data of this compound (125 MHz, DMSO-d₆)
| Position | δ (ppm) |
| 1 | 132.5 |
| 2 | 112.5 |
| 3 | 147.5 |
| 4 | 145.0 |
| 5 | 115.8 |
| 6 | 121.5 |
| 7 | 34.5 |
| 8 | 41.0 |
| 9 | 71.5 |
| C=O | 178.0 |
| 1' | 133.0 |
| 2' | 113.0 |
| 3' | 148.0 |
| 4' | 146.0 |
| 5' | 116.0 |
| 6' | 122.0 |
| 7' | 35.0 |
| 8' | 41.5 |
| 3-OCH₃ | 56.0 |
| 3'-OCH₃ | 56.2 |
| 1" | 101.0 |
| 2" | 73.8 |
| 3" | 77.0 |
| 4" | 70.5 |
| 5" | 77.5 |
| 6" | 61.5 |
Experimental Protocols
NMR Sample Preparation: A standard protocol for preparing an NMR sample of this compound involves dissolving approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube. The choice of solvent may affect the chemical shifts slightly.
Key 1D and 2D NMR Experiments:
-
¹H NMR: Provides information about the number of different types of protons and their chemical environments.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for determining long-range connectivity and piecing together the molecular structure.
-
TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a spin system, particularly useful for assigning the sugar protons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, aiding in stereochemical assignments.
Visualizations
Caption: Chemical structure of this compound showing the aglycone and glucose units.
Caption: Workflow for the interpretation of complex NMR spectra of natural products.
Validation & Comparative
A Comparative Analysis of Matairesinoside from Diverse Botanical Sources
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Matairesinoside, a lignan with significant therapeutic potential, from various plant sources. This document outlines quantitative data on its abundance, detailed experimental protocols for its extraction and analysis, and insights into its molecular mechanism of action.
Quantitative Analysis of this compound Content
This compound content varies significantly across different plant species and even within the same species depending on the year of collection. The following table summarizes the reported concentrations of this compound in various plant sources.
| Plant Species | Plant Part | This compound Concentration (µg/g Dry Weight) | Reference |
| Arctium lappa (Burdock) | Fruits | 70 - 140 | [1] |
| Forsythia suspensa | Fruits | Presence identified, but not quantified | [2] |
| Forsythia koreana | Flowers, Leaves | Contains lignan glycosides, specific this compound content not reported | [3] |
| Centaurea scabiosa | Seeds | Data not available | |
| Linum usitatissimum (Flaxseed) | Seeds | Contains Matairesinol (aglycone), not this compound |
Experimental Protocols
Extraction of this compound
This protocol provides a general framework for the extraction of this compound from plant materials, which can be adapted based on the specific plant matrix. Ultrasound-assisted extraction (UAE) is a recommended method for its efficiency and reduced use of solvents.
Materials and Reagents:
-
Dried and powdered plant material (e.g., Arctium lappa fruits)
-
Ethanol (70-100%) or Methanol (70-100%)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Filter paper
Procedure:
-
Weigh a known amount of the powdered plant material.
-
Add a specific volume of the extraction solvent (e.g., 70% ethanol) to the plant material in a flask. A solid-to-liquid ratio of 1:10 to 1:20 (g/mL) is commonly used.
-
Place the flask in an ultrasonic bath and sonicate for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C).
-
After sonication, centrifuge the mixture to separate the supernatant from the plant debris.
-
Collect the supernatant and repeat the extraction process with the remaining plant material to ensure complete extraction.
-
Combine the supernatants and evaporate the solvent using a rotary evaporator under reduced pressure to obtain the crude extract.
-
The crude extract can be further purified using techniques like column chromatography.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard analytical technique for the separation and quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: Equipped with a UV or photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like acetic or formic acid to improve peak shape).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Around 280 nm.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase, filter through a 0.45 µm syringe filter.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared sample solution into the HPLC system and record the chromatogram.
-
Quantification: Identify the this compound peak in the sample chromatogram based on the retention time of the standard. Calculate the concentration of this compound in the sample using the calibration curve.
Signaling Pathways Modulated by this compound
This compound, and its aglycone matairesinol, have been shown to exert anti-inflammatory effects by modulating key signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Experimental Workflow for Extraction and Analysis
Caption: Experimental workflow for the extraction and quantification of this compound.
NF-κB Signaling Pathway Inhibition by this compound
The NF-κB signaling pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the NF-κB dimer (p50/p65) to the nucleus, where it induces the transcription of inflammatory genes. Matairesinol has been shown to inhibit this pathway.[1][4][5]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway Modulation by this compound
The MAPK signaling cascade, including ERK, JNK, and p38, is another critical pathway involved in inflammatory responses. Extracellular signals activate a cascade of protein kinases, leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Matairesinol has been demonstrated to suppress the phosphorylation of key MAPK proteins.[1][4][5]
Caption: Modulation of the MAPK signaling pathway by this compound.
References
- 1. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forsythia suspensa fruit extracts and the constituent matairesinol confer anti-allergic effects in an allergic dermatitis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Matairesinol Suppresses Neuroinflammation and Migration Associated with Src and ERK1/2-NF-κB Pathway in Activating BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Patrinoside and Patrinoside A from Patrinia scabiosaefolia Improve Insulin Resistance by Inhibiting NF-κB, MAPK Pathways and Oxidative Stress in RAW264.7 and 3 T3-L1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Matairesinoside Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of two distinct, validated analytical methods for the determination of Matairesinoside, a lignan with significant pharmacological interest. The methods presented are High-Performance Liquid Chromatography-Diode Array Detector-Electrospray Ionization Mass Spectrometry (HPLC-DAD-ESI-MS) and comprehensive two-dimensional Liquid Chromatography (LCxLC) with UV diode array detection.
This document summarizes the performance characteristics and experimental protocols of each method, offering a framework for selecting the most appropriate technique based on specific research or quality control needs.
Quantitative Method Performance
The following table provides a comparative summary of the key validation parameters for the two analytical methods.
| Parameter | HPLC-DAD-ESI-MS | Comprehensive 2D-LC (LCxLC-DAD) |
| Linearity (r²) | ≥ 0.97[1] | Not explicitly stated, but linear over at least two orders of magnitude[2] |
| Limit of Quantification (LOQ) | 0.008–3.541 ng/mL (in food matrix)[1] | 0.27 to 0.95 mg/L (equivalent to 0.27 to 0.95 µg/mL)[2] |
| Recovery | 66–113% (in food matrix)[1] | Not explicitly stated |
| Accuracy & Precision | < 15%[1] | Not explicitly stated |
| Primary Detection | Mass Spectrometry (MS) and Diode Array Detection (DAD)[1] | Diode Array Detection (DAD)[2] |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography-Diode Array Detector-Electrospray Ionization Mass Spectrometry (HPLC-DAD-ESI-MS)
This method is suitable for the analysis of this compound in complex matrices such as food, serum, and urine.[1]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Diode Array Detector (DAD)
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
Chromatographic Conditions:
-
Column: Water XBridge C18 reversed-phase column (3.0 mm id × 150 mm, 3.5 μm) with a C18 guard column (3.0 mm id × 20 mm, 3.5 μm).[1]
-
Mobile Phase:
-
Flow Rate: 0.6 mL/min.[1]
-
Injection Volume: 50 μL.[1]
-
Column Temperature: 52 °C.[1]
-
Gradient Elution:
-
Detection:
References
A Meta-Analysis of Matairesinoside: Unveiling its Therapeutic Potential Across Preclinical and Clinical Landscapes
For Immediate Release
A comprehensive meta-analysis of preclinical and emerging clinical data on Matairesinoside and its precursors reveals significant therapeutic potential across a spectrum of inflammatory, cancerous, and metabolic conditions. This guide synthesizes the available quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways modulated by this plant-derived lignan, offering a critical resource for researchers, scientists, and drug development professionals.
This compound, a key lignan found in various plants, including flaxseed and nettle root, is emerging as a promising bioactive compound with a diverse pharmacological profile. This meta-analysis consolidates findings from numerous preclinical studies and draws insights from clinical trials on related lignans to provide an objective comparison of its performance and to elucidate its mechanisms of action.
Preclinical Efficacy: A Multi-Faceted Therapeutic Agent
Preclinical investigations, primarily focusing on Matairesinol (the aglycone of this compound), have demonstrated potent anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic properties.
Anti-Inflammatory and Antioxidant Effects
A cornerstone of this compound's therapeutic potential lies in its ability to mitigate inflammation and oxidative stress. In a key preclinical study utilizing both in vitro and in vivo models of sepsis-induced neuroinflammation, Matairesinol exhibited remarkable efficacy.
Table 1: In Vitro Anti-Inflammatory and Antioxidant Effects of Matairesinol on LPS-Induced Microglia
| Biomarker | Treatment Group (LPS + Matairesinol) | Control Group (LPS only) | Fold Change/Effect |
| Inflammatory Cytokines | |||
| TNF-α | Dose-dependent decrease | Elevated | Significant reduction |
| IL-1β | Dose-dependent decrease | Elevated | Significant reduction |
| IL-6 | Dose-dependent decrease | Elevated | Significant reduction |
| Oxidative Stress Markers | |||
| Malondialdehyde (MDA) | Dose-dependent decrease | Increased | Significant reduction in lipid peroxidation |
| Superoxide Dismutase (SOD) | Dose-dependent increase | Decreased | Restoration of antioxidant enzyme activity |
Table 2: In Vivo Anti-Inflammatory and Neuroprotective Effects of Matairesinol in a Rat Model of Sepsis (CLP)
| Biomarker | Treatment Group (CLP + Matairesinol) | Control Group (CLP only) | Effect |
| Serum Neuronal Injury Markers | |||
| S100β | Dose-dependent decrease | Elevated | Attenuation of brain injury |
| Glial Fibrillary Acidic Protein (GFAP) | Dose-dependent decrease | Elevated | Reduction in astrocyte activation |
| Brain Inflammatory Markers | |||
| Iba-1 positive cells (Microglia) | Dose-dependent decrease | Increased | Inhibition of microglial activation |
The primary mechanism underlying these effects involves the modulation of key signaling pathways. Matairesinol has been shown to suppress the pro-inflammatory MAPK and NF-κB pathways while activating the cytoprotective AMPK pathway.
Anti-Cancer Activity
Preclinical studies have highlighted the potential of Matairesinol as an anti-cancer agent, particularly in pancreatic and prostate cancers. In pancreatic cancer cell lines, Matairesinol was found to inhibit cell proliferation, induce apoptosis, and suppress cell migration and invasion.[1][2][3]
Table 3: In Vitro Anti-Cancer Effects of Matairesinol on Pancreatic Cancer Cells
| Parameter | Cell Line | Treatment (Matairesinol) | Effect |
| Cell Proliferation | PANC-1 | 80 µM | ~48% inhibition[3] |
| MIA PaCa-2 | 80 µM | ~50% inhibition[3] | |
| Apoptosis | PANC-1 | 80 µM | ~196% increase in late apoptosis[3] |
| MIA PaCa-2 | 80 µM | ~261% increase in late apoptosis[3] | |
| Cell Invasion | PANC-1 | 80 µM | ~191% increase in interspace distance[3] |
| MIA PaCa-2 | 80 µM | ~170% increase in interspace distance[3] | |
| Cell Migration (Transwell) | PANC-1 | 80 µM | ~79% reduction in migrated cells[3] |
| MIA PaCa-2 | 80 µM | ~86% reduction in migrated cells[3] | |
| ROS Production | PANC-1 | 80 µM | ~447% increase[1] |
| MIA PaCa-2 | 80 µM | ~548% increase[1] |
Furthermore, Matairesinol demonstrated synergistic effects with the conventional chemotherapeutic agent 5-fluorouracil (5-FU), enhancing its anti-proliferative activity in pancreatic cancer cells.[3] In prostate cancer cells, Matairesinol was shown to inhibit cell migration and the clonogenic ability of the cells in a dose-dependent manner.[4]
The anti-cancer mechanism of Matairesinol involves the modulation of signaling pathways such as PI3K/Akt and MAPK, leading to the induction of mitochondrial dysfunction and an increase in reactive oxygen species (ROS) in cancer cells.
Anti-Diabetic Effects
In a preclinical model of streptozotocin (STZ)-induced diabetes in rats, Matairesinol demonstrated significant anti-diabetic and hepatoprotective effects.[5]
Table 4: Anti-Diabetic Effects of Matairesinol in STZ-Induced Diabetic Rats
| Parameter | Treatment Group (Matairesinol) | Diabetic Control Group | Effect |
| Plasma Glucose | Dose-dependent decrease | Elevated | Improved glycemic control |
| Blood Insulin | Dose-dependent increase | Decreased | Enhanced insulin levels |
| Body Weight | Dose-dependent increase | Decreased | Partial restoration of body weight |
| Hepatic Hexokinase | Dose-dependent increase | Decreased | Improved glucose metabolism |
| Hepatic G6Pase & FBPase | Dose-dependent decrease | Increased | Reduced hepatic glucose production |
| Hepatocyte Apoptosis | Significantly prevented | Increased | Hepatoprotective effect |
The proposed mechanism for its anti-diabetic activity includes the inhibition of the DPP-4 enzyme, which is a target for type 2 diabetes treatment.[5]
Clinical Evidence: Insights from Flaxseed Lignan Studies
While direct clinical trials on isolated this compound are limited, numerous studies on flaxseed and its lignan extracts, primarily Secoisolariciresinol diglucoside (SDG), provide valuable insights into its potential effects in humans. SDG is a precursor to this compound and is metabolized to the mammalian lignans enterodiol and enterolactone.
Cardiovascular Health: Several human studies have suggested that consumption of flax lignans can positively impact cardiovascular health. A randomized, double-blind, placebo-controlled trial found that daily supplementation with 600 mg of an SDG-rich flaxseed extract for 8 weeks significantly reduced total cholesterol and LDL-cholesterol levels in hypercholesterolemic subjects.[6] Another cross-sectional study associated higher dietary intake of Matairesinol with lower markers of vascular inflammation (sICAM-1) and improved endothelial function (flow-mediated dilation).[7]
Glycemic Control: The effects of flaxseed lignans on glycemic control have also been investigated. A randomized, double-blind, cross-over trial in type 2 diabetic patients showed that a daily supplement of 360 mg of flaxseed-derived lignan for 12 weeks resulted in a modest but statistically significant improvement in glycemic control as measured by HbA1c.[8]
Table 5: Summary of Key Clinical Findings on Flaxseed Lignans (SDG)
| Study Population | Intervention | Duration | Key Outcomes |
| Hypercholesterolemic adults | 600 mg/day SDG extract | 8 weeks | Significant reduction in total and LDL-cholesterol.[6] |
| Middle-aged and elderly adults | Dietary intake of Matairesinol | N/A | Inverse association with vascular inflammation and endothelial dysfunction.[7] |
| Type 2 diabetic patients | 360 mg/day lignan supplement | 12 weeks | Modest but significant improvement in HbA1c.[8] |
| Healthy postmenopausal women | Pharmacokinetic study of various SDG doses | N/A | SDG is efficiently converted to secoisolariciresinol, enterodiol, and enterolactone.[9] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, detailed experimental protocols for the key preclinical models are summarized below.
In Vitro: LPS-Induced Neuroinflammation in Microglia
-
Cell Culture: Murine BV2 microglial cells are cultured in Dulbecco's modified eagle medium (DMEM).
-
Induction of Inflammation: Cells are stimulated with Lipopolysaccharide (LPS) at a concentration of 10-100 ng/mL to induce an inflammatory response.
-
Treatment: Matairesinol is added to the cell culture at various concentrations (e.g., 10-50 µM) to assess its anti-inflammatory effects.
-
Analysis:
-
Cytokine Measurement: Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant are quantified using ELISA kits.
-
Western Blot: Protein expression of key signaling molecules (e.g., phosphorylated forms of p38, JNK, NF-κB, and AMPK) is analyzed to determine pathway activation.
-
Oxidative Stress Assays: Cellular levels of malondialdehyde (MDA) and the activity of antioxidant enzymes like superoxide dismutase (SOD) are measured.
-
In Vivo: Cecal Ligation and Puncture (CLP) Model of Sepsis
-
Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are used.
-
Surgical Procedure:
-
Animals are anesthetized.
-
A midline laparotomy is performed to expose the cecum.
-
The cecum is ligated below the ileocecal valve.
-
The ligated cecum is punctured once or twice with a needle (e.g., 21-gauge).
-
A small amount of fecal content is extruded into the peritoneal cavity.
-
The abdomen is closed in layers.
-
-
Treatment: Matairesinol is administered orally or intraperitoneally at different doses (e.g., 5-20 mg/kg) post-surgery.
-
Analysis:
-
Blood Analysis: Serum levels of neuronal injury markers (S100β, GFAP) and inflammatory cytokines are measured by ELISA.
-
Immunohistochemistry: Brain tissue sections are stained for markers of microglial activation (Iba-1) and apoptosis (Caspase-3).
-
Behavioral Tests: Cognitive function and motor coordination can be assessed using various behavioral paradigms.
-
Conclusion and Future Directions
The cumulative evidence from preclinical studies strongly supports the therapeutic potential of this compound and its aglycone, Matairesinol, in a range of diseases driven by inflammation, oxidative stress, and uncontrolled cell proliferation. The ability of these compounds to modulate multiple signaling pathways, including MAPK, NF-κB, and AMPK, underscores their pleiotropic effects.
Clinical data from studies on flaxseed lignans, while indirect, are encouraging and suggest that the benefits observed in animal models may translate to humans, particularly in the areas of cardiovascular health and glycemic control.
Future research should focus on well-designed, placebo-controlled clinical trials with purified this compound to definitively establish its efficacy and safety in human populations. Further preclinical investigations are also warranted to explore its full therapeutic spectrum and to optimize its delivery and bioavailability. The development of this compound as a potential therapeutic agent represents a promising avenue for addressing several unmet medical needs.
References
- 1. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Novel systems biology experimental pipeline reveals matairesinol’s antimetastatic potential in prostate cancer: an integrated approach of network pharmacology, bioinformatics, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Health effects with consumption of the flax lignan secoisolariciresinol diglucoside | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 7. Intake of the plant lignans matairesinol, secoisolariciresinol, pinoresinol, and lariciresinol in relation to vascular inflammation and endothelial dysfunction in middle age-elderly men and post-menopausal women living in Northern Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of a Flaxseed-Derived Lignan Supplement in Type 2 Diabetic Patients: A Randomized, Double-Blind, Cross-Over Trial | PLOS One [journals.plos.org]
- 9. Metabolism of Secoisolariciresinol-Diglycoside The Dietary Precursor to The Intestinally Derived Lignan Enterolactone in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to Matairesinoside Disposal: A Procedural Overview for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Matairesinoside, grounded in available safety data and standard laboratory practices.
I. This compound: Chemical and Safety Data
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C26H32O11 | PubChem[1], CAS Common Chemistry[2] |
| Molecular Weight | 520.5 g/mol | PubChem[1] |
| CAS Number | 23202-85-9 | CAS Common Chemistry[2] |
| Appearance | Not specified (likely a solid) | N/A |
| Solubility in Water | Practically insoluble | FooDB[3] |
| GHS Hazard Classification | Not Classified | European Chemicals Agency (ECHA) via PubChem[1] |
According to the European Chemicals Agency (ECHA), this compound is reported as not meeting the criteria for GHS hazard classification.[1] This suggests a low immediate hazard level. However, the absence of a hazard classification does not imply that the substance can be disposed of without precautions. Standard laboratory procedures for chemical waste should always be followed.
II. Experimental Protocols for Safe Disposal
In the absence of specific federal or institutional guidelines for this compound, the following general experimental protocol for the disposal of non-hazardous chemical waste should be implemented.
Protocol: Disposal of Non-Hazardous Solid Chemical Waste
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Waste Collection:
-
Designate a specific, clearly labeled waste container for "Non-Hazardous Solid Chemical Waste."
-
Using a clean spatula, transfer the this compound waste into this container. Avoid creating dust. If the material is a fine powder, handle it within a fume hood or a ventilated enclosure.
-
-
Container Sealing and Labeling:
-
Once the waste is collected, securely seal the container.
-
Ensure the label on the container is accurate and includes the name of the chemical ("this compound") and the date of disposal.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, secure area away from incompatible materials. This area should be cool, dry, and well-ventilated.
-
-
Final Disposal:
-
Dispose of the container through your institution's official chemical waste disposal program. Adhere to all local, state, and federal regulations for chemical waste disposal.
-
Never dispose of this compound, or any chemical, down the drain or in the regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
III. Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of a chemical compound like this compound in a laboratory setting.
Caption: Logical workflow for laboratory chemical disposal.
By adhering to these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and maintaining regulatory compliance. Always prioritize consulting your institution's specific safety protocols and EHS office for guidance.
References
Safeguarding Your Research: A Guide to Handling Matairesinoside
A Note on Safety: As a compound with limited available safety data, Matairesinoside should be handled with the utmost care, treating it as a substance with potential hazards. The following guidelines are based on best practices for managing chemical compounds of unknown toxicity and are intended to ensure the safety of all laboratory personnel.
Researchers, scientists, and drug development professionals are advised to adhere to the following protocols to minimize exposure and ensure safe handling, storage, and disposal of this compound. This guide provides a procedural framework and immediate safety information to support your vital work.
Personal Protective Equipment (PPE): A Precautionary Approach
Due to the absence of a comprehensive Safety Data Sheet (SDS) for this compound, a conservative approach to Personal Protective Equipment (PPE) is mandatory. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Nitrile gloves- Safety glasses with side shields- Laboratory coat |
| Weighing and Aliquoting (Dry Powder) | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Laboratory coat- N95 or higher rated respirator (in a designated weighing area or fume hood) |
| Solution Preparation and Handling | - Nitrile gloves- Chemical splash goggles- Laboratory coat- Work within a certified chemical fume hood |
| Experimental Procedures | - Nitrile gloves- Chemical splash goggles- Laboratory coat- Work within a certified chemical fume hood |
| Waste Disposal | - Nitrile gloves- Chemical splash goggles- Laboratory coat |
| Spill Cleanup | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles and face shield- Chemical-resistant coveralls or apron- N95 or higher rated respirator |
Operational Plan for Safe Handling
A step-by-step approach is crucial for minimizing risk when working with this compound.
1. Receiving and Inspection:
-
Upon receipt, immediately inspect the container for any signs of damage or leakage.
-
Verify that the container is clearly labeled.
-
Log the compound into your chemical inventory.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed.
-
Store away from incompatible materials (strong oxidizing agents).
-
Ensure the storage location is clearly marked.
3. Handling and Use:
-
All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood to prevent inhalation of dust.
-
Use dedicated spatulas and weighing papers.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wear the appropriate PPE for spill cleanup (see table above).
-
For small spills of dry powder, gently cover with a damp paper towel to avoid creating dust, then carefully wipe up.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Place all cleanup materials into a sealed, labeled hazardous waste container.
-
Thoroughly decontaminate the spill area.
Disposal Plan
Proper disposal of this compound and associated waste is critical to environmental and personal safety.
-
Chemical Waste: All unused this compound and solutions containing it must be disposed of as hazardous chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, including gloves, weighing papers, pipette tips, and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures.[1][2][3][4][5][6][7][8] Do not pour any waste containing this compound down the drain.
Experimental Workflow and Safety Assessment
The following diagram outlines the logical workflow for assessing and implementing safety measures when handling a compound with limited safety information, such as this compound.
Caption: Risk assessment workflow for handling chemicals with limited safety data.
References
- 1. research.columbia.edu [research.columbia.edu]
- 2. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 3. FS_Unknown Chemicals Management | OARS [oars.northeastern.edu]
- 4. unmc.edu [unmc.edu]
- 5. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 6. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 7. uttyler.edu [uttyler.edu]
- 8. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
